molecular formula C₁₉H₂₅BN₄O₄ B1147314 Desisobutyl-n-butyl Bortezomib CAS No. 1104011-35-9

Desisobutyl-n-butyl Bortezomib

Número de catálogo: B1147314
Número CAS: 1104011-35-9
Peso molecular: 384.24
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Desisobutyl-n-butyl Bortezomib, also known as Desisobutyl-n-butyl Bortezomib, is a useful research compound. Its molecular formula is C₁₉H₂₅BN₄O₄ and its molecular weight is 384.24. The purity is usually 95%.
BenchChem offers high-quality Desisobutyl-n-butyl Bortezomib suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desisobutyl-n-butyl Bortezomib including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

[(1R)-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]pentyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25BN4O4/c1-2-3-9-17(20(27)28)24-18(25)15(12-14-7-5-4-6-8-14)23-19(26)16-13-21-10-11-22-16/h4-8,10-11,13,15,17,27-28H,2-3,9,12H2,1H3,(H,23,26)(H,24,25)/t15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGKEQJOTKHQBX-RDJZCZTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(CCCC)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@H](CCCC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25BN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1104011-35-9
Record name N-2-Pyrazinocarbonyl-L-phenylalanine-L-leucine boronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1104011359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-2-PYRAZINOCARBONYL-L-PHENYLALANINE-L-LEUCINE BORONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9283KRR5YR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

"Desisobutyl-n-butyl Bortezomib" CAS number 1104011-35-9

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical, mechanistic, and analytical profile of Desisobutyl-n-butyl Bortezomib (CAS 1104011-35-9) . This document is structured for pharmaceutical scientists engaged in the development, quality control, and regulatory filing of proteasome inhibitors.

Structural Analog & Critical Process Impurity in Bortezomib Manufacturing

Executive Summary

Desisobutyl-n-butyl Bortezomib (CAS 1104011-35-9) is a structural isomer and specific process-related impurity of the antineoplastic agent Bortezomib (Velcade®). Chemically defined as B-[(1R)-1-[[(2S)-1-Oxo-3-phenyl-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]pentyl]boronic acid, this compound arises from the substitution of the characteristic isobutyl side chain at the P1 position with an n-butyl moiety.

Control of this impurity is critical due to its isomeric nature, which presents significant separation challenges during High-Performance Liquid Chromatography (HPLC) analysis, and its potential to alter the structure-activity relationship (SAR) within the 20S proteasome’s chymotrypsin-like active site.

Chemical Constitution & Physicochemical Profile[1][2][3][4][5][6]

The core structural deviation lies in the alkyl side chain attached to the alpha-carbon of the boronic acid pharmacophore. While Bortezomib possesses a branched isobutyl group (mimicking Leucine), the impurity possesses a linear n-butyl group (mimicking Norleucine).

Comparative Data Table
FeatureBortezomib (API)Desisobutyl-n-butyl Impurity
CAS Number 179324-69-71104011-35-9
Molecular Formula C₁₉H₂₅BN₄O₄C₁₉H₂₅BN₄O₄
Molecular Weight 384.24 g/mol 384.24 g/mol
Side Chain (P1) Isobutyl (–CH₂–CH(CH₃)₂)n-Butyl (–CH₂–CH₂–CH₂–CH₃)
Stereochemistry (1R, 2S)(1R, 2S)
Isomer Type ReferenceStructural Isomer (Chain Isomer)
Predicted LogP ~1.5 - 2.0~1.6 - 2.1 (Slightly higher hydrophobicity)
Structural Visualization

The following diagram contrasts the steric topography of the API against the impurity, highlighting the P1 pharmacophore shift.

StructureComparison cluster_0 Bortezomib (API) cluster_1 Desisobutyl-n-butyl Impurity Bort Core Scaffold (Pyrazine-Phe-Amide) Isobutyl Isobutyl Group (Branched, Leucine-like) Target: P1 Pocket Bort->Isobutyl Alpha-C Boronic Boronic Acid (Warhead) Bort->Boronic Alpha-C ImpCore Core Scaffold (Pyrazine-Phe-Amide) nButyl n-Butyl Group (Linear, Norleucine-like) Steric Mismatch ImpCore->nButyl Alpha-C ImpBoronic Boronic Acid (Warhead) ImpCore->ImpBoronic Alpha-C

Figure 1: Structural divergence at the P1 position. Green indicates the desired pharmacophore; Red indicates the linear impurity chain.

Mechanistic Origin: The "Wrong Starting Material" Pathway

The formation of Desisobutyl-n-butyl Bortezomib is not a degradation event but a synthesis-driven error . It tracks back to the quality of the alkyl halide or boronic ester starting materials used to construct the leucine-analog fragment.

Synthesis Context

Bortezomib is typically synthesized via a convergent route involving:

  • Fragment A: N-Pyrazinecarbonyl-L-phenylalanine.[1]

  • Fragment B: (1R)-1-amino-3-methylbutylboronic acid pinanediol ester.

Root Cause: If the synthesis of Fragment B utilizes n-butyl bromide (1-bromobutane) or n-butylboronic acid instead of the required isobutyl bromide (1-bromo-2-methylpropane) or isobutylboronic acid , the linear chain is incorporated irreversibly. This often occurs due to isomeric contamination in bulk commodity reagents (e.g., isobutyl bromide contaminated with 0.5% n-butyl bromide).

Formation Pathway Diagram

SynthesisPathway cluster_Correct Correct Pathway (Bortezomib) cluster_Impurity Impurity Pathway Start Starting Material Source (Alkyl Halide / Boronate) Iso Isobutyl Bromide (>99.5% Purity) Start->Iso Selection nBut n-Butyl Bromide (Contaminant) Start->nBut Contamination (<1%) LeuBor Leucine Boronate Analog (Branched Side Chain) Iso->LeuBor Matteson Homologation or Grignard API Bortezomib (Active API) LeuBor->API Coupling w/ Fragment A NorLeuBor Norleucine Boronate Analog (Linear Side Chain) nBut->NorLeuBor Parallel Reaction Impurity Desisobutyl-n-butyl Bortezomib NorLeuBor->Impurity Coupling w/ Fragment A

Figure 2: Parallel synthesis tracking the propagation of the n-butyl contaminant into the final drug substance.

Analytical Characterization Strategy

Detecting CAS 1104011-35-9 requires high-resolution techniques because it is an isomer of the parent drug. Standard low-resolution Mass Spectrometry (MS) cannot distinguish them solely by molecular ion (


), as both share the same mass.
4.1. Separation Challenges (HPLC)

The linear n-butyl chain confers slightly different hydrophobicity and hydrodynamic volume compared to the branched isobutyl group.

  • Reverse Phase (RP-HPLC): The impurity typically elutes after Bortezomib due to the slightly higher lipophilicity of the linear n-butyl chain (better surface contact with C18 ligands) compared to the bulky isobutyl group.

  • Critical Pair Resolution: The resolution (

    
    ) between Bortezomib and this impurity is a key system suitability parameter.
    
4.2. Recommended Protocol
  • Column: C18 or Phenyl-Hexyl (3.5 µm, 150 x 4.6 mm). Phenyl-hexyl phases often provide superior selectivity for isomeric side chains due to pi-pi interactions with the phenylalanine backbone.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile (ACN).

  • Gradient: Shallow gradient (e.g., 25% B to 45% B over 20 minutes) is required to maximize selectivity (

    
    ).
    
  • Detection: UV at 270 nm (Pyrazine chromophore).

4.3. Identification Criteria

Since MS mass is identical, identification relies on:

  • Retention Time Matching: Comparison against a qualified Reference Standard (CAS 1104011-35-9).

  • MS/MS Fragmentation: While parent ions are identical, fragmentation patterns (MS2) may show subtle intensity differences in the alkyl-boronate fragment, though they are often indistinguishable. Chromatographic separation is the primary control.

Biological Impact & Toxicology (SAR)

The presence of Desisobutyl-n-butyl Bortezomib is not merely a purity concern; it represents a "Eutomer vs. Distomer" scenario in terms of binding kinetics, although both are chemically stable.

  • Target: 20S Proteasome (Chymotrypsin-like site,

    
    5 subunit).
    
  • Binding Pocket (S1): The S1 pocket of the

    
    5 subunit is a hydrophobic cavity designed to accept bulky residues like Phenylalanine, Tyrosine, or Leucine.
    
  • SAR Implication: The isobutyl group of Bortezomib fills this pocket efficiently, maximizing Van der Waals interactions. The n-butyl group, being linear and less sterically demanding in width but longer, may not fill the pocket as tightly, potentially leading to a higher

    
     (lower potency).
    
  • Regulatory Status: As a process impurity, it must be controlled below the identification threshold (0.10%) or qualification threshold (0.15%) as per ICH Q3A(R2) guidelines. If it exceeds 0.15%, toxicological qualification is mandatory.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Bortezomib. Retrieved from [Link]

  • European Medicines Agency (EMA). Assessment Report: Velcade (Bortezomib). Procedure No. EMEA/H/C/000539. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

Sources

Synthesis Pathway of Desisobutyl-n-butyl Bortezomib

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Chemical Development

Executive Summary

Desisobutyl-n-butyl Bortezomib (CAS: 1104011-35-9), chemically defined as [(1R)-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]pentyl]boronic acid , is a critical structural analog and process-related impurity of the proteasome inhibitor Bortezomib.[1][2][3][4]

In the context of drug development, this molecule serves two primary functions:

  • Impurity Profiling: It is a known process impurity (often designated as Impurity A or similar in regulatory filings) arising from contamination of the isobutyl starting materials with n-butyl isomers.

  • SAR Studies: It represents a "norleucine-like" analog used to probe the steric specificity of the 26S proteasome's chymotrypsin-like active site.

This guide provides a high-fidelity synthesis pathway, deviating from the standard Bortezomib protocol only at the critical alkyl-boronate formation stage. The methodology relies on Matteson Asymmetric Homologation to establish the stereocenter at the


-aminoboronic acid moiety.

Part 1: Chemical Identity & Retrosynthetic Analysis

The synthesis is best understood via a convergent approach. The molecule is dissected into two key fragments: the Modified Boronic Acid Fragment (Fragment A) and the Standard Peptide Fragment (Fragment B) .

Chemical Structure Data
AttributeDetail
Common Name Desisobutyl-n-butyl Bortezomib
IUPAC Name [(1R)-1-[[(2S)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]pentyl]boronic acid
CAS Number 1104011-35-9
Molecular Formula

Key Structural Deviation Replacement of the C-terminal isobutyl group (leucine analog) with an n-butyl group (norleucine analog).[3]
Retrosynthetic Logic

The retrosynthesis disconnects the amide bond between the phenylalanine residue and the amino-boronic acid.

  • Disconnection: Amide coupling of Fragment A and Fragment B.

  • Fragment B (Electrophile):

    
    -(2-Pyrazinecarbonyl)-L-phenylalanine. This is the standard Bortezomib side chain.
    
  • Fragment A (Nucleophile): The modified

    
    -aminoboronic ester.
    
    • Precursor: (1S, 2S, 3R, 5S)-Pinanediol n-butylboronate.

    • Origin: Reaction of n-butylmagnesium bromide with trimethyl borate, followed by esterification with (+)-pinanediol.

Retrosynthesis Target Desisobutyl-n-butyl Bortezomib (Target Molecule) Coupling Amide Coupling (TBTU/DIPEA) Target->Coupling FragA Fragment A: (1R)-1-Amino-pentylboronic acid (Protected as Pinanediol Ester) Coupling->FragA FragB Fragment B: N-(2-Pyrazinecarbonyl)-L-phenylalanine Coupling->FragB PrecursorA Precursor A: n-Butylboronic Acid + (+)-Pinanediol FragA->PrecursorA Matteson Homologation PrecursorB Precursor B: L-Phenylalanine + 2-Pyrazinecarboxylic acid FragB->PrecursorB Standard Peptide Chem

Figure 1: Retrosynthetic breakdown showing the convergence of the modified boronic fragment and the standard peptide chain.

Part 2: Detailed Synthesis Protocol

Phase 1: Synthesis of Fragment A (The Modified Pharmacophore)

Objective: Synthesize the chiral


-aminoboronic ester using n-butyl precursors.
Critical Control Point:  The stereochemistry is set here using the Matteson Asymmetric Homologation.
Step 1.1: Formation of Pinanediol n-Butylboronate

Instead of the isobutylboronic acid used for Bortezomib, we utilize n-butylboronic acid .

  • Reagents: n-Butylmagnesium bromide, Trimethyl borate, (+)-Pinanediol.

  • Protocol:

    • Cool a solution of trimethyl borate (1.2 eq) in anhydrous THF to -78°C.

    • Dropwise add n-butylmagnesium bromide (1.0 eq). Stir for 1h.

    • Quench with acidic hydrolysis to yield n-butylboronic acid.

    • Esterification: Dissolve the crude boronic acid in diethyl ether/pentane. Add (1S, 2S, 3R, 5S)-(+)-pinanediol (1.0 eq). Stir at RT for 12h.

    • Purification: Distillation or column chromatography.

    • Result:(S)-Pinanediol n-butylboronate .

Step 1.2: Matteson Homologation (Stereoselective Chlorination)

This step inserts the


-carbon with high stereocontrol.
  • Reagents: Dichloromethane (DCM),

    
    -Butyllithium (
    
    
    
    -BuLi) or LDA, Zinc Chloride (
    
    
    ).
  • Protocol:

    • Dissolve (S)-Pinanediol n-butylboronate in anhydrous THF/DCM (ratio 4:1). Cool to -100°C (internal temp).

    • Add

      
      -BuLi (1.1 eq) dropwise to generate the dichloromethyl lithium species in situ.
      
    • Stir for 20 min, then add anhydrous

      
       (0.6-1.0 eq) as a Lewis acid promoter.
      
    • Allow the reaction to warm slowly to RT. The rearrangement occurs here, migrating the n-butyl group with inversion of configuration at the migrating center (but retention relative to the auxiliary).

    • Result:(S)-Pinanediol (1S)-1-chloro-pentylboronate . (Note: Stereochemistry is dictated by the auxiliary).

Step 1.3: Stereospecific Amination
  • Reagents: Lithium bis(trimethylsilyl)amide (LiHMDS), Methanol/HCl.

  • Protocol:

    • Cool the

      
      -chloro ester solution to -78°C.
      
    • Add LiHMDS (1.1 eq). The silylamide displaces the chloride with inversion (restoring the desired configuration).

    • Warm to RT.

    • Add excess anhydrous HCl in dioxane/methanol to desilylate the amine.

    • Isolate the amine salt via precipitation (usually as the Trifluoroacetate or HCl salt).

    • Intermediate:(1R)-1-amino-pentylboronic acid pinanediol ester (TFA salt) .

Phase 2: Synthesis of Fragment B (Peptide Coupling Partner)

This phase mirrors standard Bortezomib manufacturing.

  • Reagents: L-Phenylalanine methyl ester, 2-Pyrazinecarboxylic acid, TBTU, DIPEA, LiOH.

  • Protocol:

    • Couple 2-pyrazinecarboxylic acid with L-phenylalanine methyl ester using TBTU/DIPEA in DMF.

    • Hydrolyze the methyl ester using LiOH in THF/Water.

    • Acidify to precipitate N-(2-Pyrazinecarbonyl)-L-phenylalanine .

Phase 3: Convergent Coupling & Deprotection
Step 3.1: Fragment Coupling
  • Reagents: Fragment A (Amine salt), Fragment B (Carboxylic acid), TBTU (or HATU), DIPEA, DMF/DCM.

  • Protocol:

    • Dissolve Fragment B (1.0 eq) and TBTU (1.1 eq) in dry DMF. Activate for 5 mins.

    • Add Fragment A (1.0 eq) and DIPEA (3.0 eq).

    • Stir at 0°C

      
       RT for 4-6 hours.
      
    • Workup: Dilute with EtOAc, wash with 1N HCl, sat.

      
      , and brine.
      
    • Result:Desisobutyl-n-butyl Bortezomib Pinanediol Ester .

Step 3.2: Boronic Acid Deprotection

The pinanediol group is chemically robust and requires transesterification for removal.

  • Reagents: Isobutylboronic acid (acceptor), 1N HCl, Methanol/Hexane biphasic system.

  • Protocol:

    • Dissolve the ester in Methanol/Hexane (1:1).

    • Add isobutylboronic acid (excess, 2-3 eq) and 1N HCl.

    • Stir vigorously. The pinanediol transfers to the isobutylboronic acid (driven by equilibrium and solubility).

    • Separate the hexane layer (contains pinanediol-isobutylboronate).

    • Concentrate the aqueous methanol layer.

    • Lyophilize to obtain the final product.

Part 3: Process Logic & Visualization

Reaction Pathway Diagram

The following diagram illustrates the specific flow for the n-butyl analog synthesis, highlighting the Matteson Homologation.

SynthesisPathway Input1 n-Butylboronic Acid Inter1 Pinanediol n-butylboronate Input1->Inter1 Esterification Input2 (+)-Pinanediol Input2->Inter1 Input3 DCM / LDA / ZnCl2 Inter2 Alpha-Chloro Boronic Ester (Stereocenter Formed) Input3->Inter2 Inter1->Inter2 Matteson Homologation (Stereoselective Insertion) Inter3 Alpha-Amino Boronic Ester (Fragment A) Inter2->Inter3 1. LiHMDS 2. HCl (Amination) Coupled Protected Precursor (Pinanediol Ester) Inter3->Coupled Coupling (TBTU/DIPEA) Peptide N-(2-Pyrazinecarbonyl)- L-phenylalanine (Fragment B) Peptide->Coupled Final Desisobutyl-n-butyl Bortezomib (Free Boronic Acid) Coupled->Final Deprotection (Transesterification)

Figure 2: Step-by-step synthesis pathway via Matteson Homologation.

Comparison of Reagents
Synthesis StepStandard BortezomibDesisobutyl-n-butyl AnalogReason for Change
Boron Source Isobutylboronic acidn-Butylboronic acid Establishes the n-pentyl side chain (vs isobutyl).
Homologation

/

SameMechanism is substrate-independent.
Chiral Auxiliary (+)-PinanediolSameRequired for (R)-configuration at Boron alpha-carbon.
Coupling Agent TBTU / HBTUSameStandard peptide chemistry applies.

Part 4: Analytical Characterization & Troubleshooting

Self-Validating the Protocol

To ensure the synthesized molecule is indeed the n-butyl analog and not a stereoisomer or rearrangement product, the following analytical markers must be checked:

  • 1H NMR (DMSO-d6):

    • Bortezomib: Shows a doublet/multiplet for the terminal isopropyl methyls (

      
       ppm, 6H).
      
    • Desisobutyl-n-butyl: Will show a triplet for the terminal methyl of the n-butyl chain (

      
       ppm, 3H) and a distinct methylene envelope for the pentyl chain.
      
  • Mass Spectrometry:

    • Bortezomib MW: 384.24.[2][3][4]

    • Desisobutyl-n-butyl MW: 384.24 (Isomeric).[1][2][3][4]

    • Differentiation: MS/MS fragmentation patterns will differ in the boronic side-chain loss.

  • HPLC Retention Time:

    • The n-butyl analog is typically less polar (due to the linear chain) or slightly distinct from the branched isobutyl form on C18 columns. It usually elutes after the main peak in reverse-phase systems.

Common Pitfalls
  • Racemization: The Phenylalanine stereocenter is prone to racemization during coupling if temperature exceeds 0°C or if excess base is used. Use TBTU/DIPEA at 0°C to minimize this.

  • Incomplete Deprotection: Pinanediol removal is an equilibrium process. Ensure sufficient excess of isobutylboronic acid scavenger and acidic pH to drive the reaction to completion.

References

  • Ivanov, A. S., Shishkov, S. V., & Zhalnina, A. A. (2012).[5][6] Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology . Scientia Pharmaceutica, 80(1), 67–76.[5] [Link]

  • Matteson, D. S., & Sadhu, K. M. (1983). Boronic Ester Homologation with 99% Chiral Selectivity and its Use in Syntheses of the Insect Pheromones (3S,4S)-4-Methyl-3-heptanol and exo-Brevicomin . Journal of the American Chemical Society, 105(7), 2077–2078. [Link]

  • Beenen, M. A., et al. (2008). Asymmetric Synthesis of Alpha-Amino Boronic Acid Derivatives . Journal of Organic Chemistry, 73(13), 4750–4752. [Link]

  • BioOrganics. (2019).[7] Desisobutyl-n-butyl Bortezomib Data Sheet . Retrieved from [Link]

Sources

"Desisobutyl-n-butyl Bortezomib" as a proteasome inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Desisobutyl-n-butyl Bortezomib: Structural Profiling & Proteasome Inhibition Mechanism Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and CMC Scientists

Executive Summary

Desisobutyl-n-butyl Bortezomib (CAS: 1104011-35-9) represents a critical structural analog of the blockbuster proteasome inhibitor Bortezomib (Velcade®). Chemically defined as the Norleucine (Nle) analog of Bortezomib, this compound replaces the canonical isobutyl side chain at the P1 position with a linear n-butyl chain.

While primarily characterized as a process-related impurity (often designated as Impurity A or similar in pharmacopeial contexts), its study offers profound insights into the Structure-Activity Relationship (SAR) of the 20S proteasome's chymotrypsin-like site. This guide provides a comprehensive technical breakdown of its chemical architecture, synthesis, analytical separation, and mechanistic inhibition profile, serving as a definitive reference for drug development and quality control professionals.

Chemical Architecture & SAR Implications

The efficacy of peptide boronates hinges on the precise fit of amino acid side chains into the specificity pockets of the proteasome.

  • Bortezomib (Parent): Features a Leucine side chain (isobutyl) at the P1 position. This branched structure is optimized to fill the hydrophobic S1 pocket of the

    
    5 subunit, maximizing van der Waals interactions.
    
  • Desisobutyl-n-butyl Bortezomib (Analog): Features a Norleucine side chain (n-butyl) at the P1 position.

Table 1: Structural & Physicochemical Comparison

FeatureBortezomibDesisobutyl-n-butyl Bortezomib
P1 Residue Leucine (Isobutyl)Norleucine (n-Butyl)
Side Chain Topology Branched (

-carbon)
Linear
Molecular Formula


Isomerism Constitutional IsomerConstitutional Isomer
S1 Pocket Fit High Complementarity (Tight)Reduced Steric Bulk (Loose)
Role API (Therapeutic)Impurity / SAR Probe

Mechanistic Insight: The transition from isobutyl to n-butyl maintains hydrophobicity but alters the spatial occupancy within the S1 pocket. This modification typically results in a higher


 (reduced potency) or altered residence time, making this compound a vital negative control in potency assays and a critical target for removal in CMC workflows.

Mechanism of Action: The Boronate Trap

Like its parent, Desisobutyl-n-butyl Bortezomib functions as a reversible inhibitor of the 26S proteasome. The mechanism relies on the electrophilic boron atom forming a pseudo-covalent bond with the catalytic threonine residue.

Binding Pathway Visualization

ProteasomeInhibition Substrate Desisobutyl-n-butyl Bortezomib (Electrophilic Boron) Proteasome 20S Proteasome (Beta-5 Subunit) Substrate->Proteasome Entry into 20S Core Complex Tetrahedral Boronate Adduct (Transition State Analog) Proteasome->Complex Thr1Oγ Nucleophilic Attack on Boron Atom Complex->Proteasome Slow Dissociation (Reversible)

Figure 1: Mechanism of reversible covalent inhibition at the proteasome active site.

Key Interaction: The hydroxyl group of the active site Threonine (


) attacks the boron atom, converting it from a trigonal planar (

) geometry to a tetrahedral (

) boronate anion. This mimics the tetrahedral transition state of peptide bond hydrolysis, effectively "trapping" the enzyme.

Chemical Synthesis Protocol

To study this analog or prepare it as a reference standard, a convergent synthesis strategy is employed. This protocol mirrors the industrial route for Bortezomib but substitutes the leucine synthon with a norleucine equivalent.

Reagents Required:

  • (1S, 2S, 3R, 5S)-Pinanediol

  • n-Butylboronic acid

  • N-(Pyrazine-2-carbonyl)-L-phenylalanine

  • TBTU (Coupling Agent)

Step-by-Step Methodology
  • Preparation of Pinanediol n-Butylboronate:

    • React n-butylboronic acid with (+)-pinanediol in diethyl ether.

    • Why: Pinanediol acts as a chiral directing group and protects the boronic acid.

  • Matteson Homologation (Stereoselective):

    • Treat the ester with dichloromethane (DCM) and

      
      -butyllithium (n-BuLi) at -100°C.
      
    • Add

      
       to induce migration, forming the 
      
      
      
      -chloro boronate.
    • Perform nucleophilic displacement with

      
       followed by methanolysis to yield the 
      
      
      
      -amino boronate salt (Norleucine mimic).
  • Peptide Coupling:

    • Dissolve N-(Pyrazine-2-carbonyl)-L-phenylalanine in DMF.

    • Add TBTU and DIPEA.

    • Add the

      
      -amino boronate salt prepared in Step 2.
      
    • Stir at room temperature for 4 hours.

  • Deprotection (Boronic Acid Release):

    • The pinanediol group is removed via transesterification with isobutylboronic acid in a biphasic acid system (HCl/MeOH/Hexane).

    • Validation: Confirm structure via

      
      -NMR (look for triplet at ~0.9 ppm for terminal methyl of n-butyl chain vs doublet for isobutyl).
      

Analytical Profiling (HPLC Method)

Separating the n-butyl impurity from the isobutyl parent is challenging due to their isomeric nature. A high-resolution RP-HPLC method is required.

Method Parameters:

ParameterCondition
Column C18 High Stability (e.g., Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Detection UV @ 270 nm
Temperature 30°C

Gradient Program:

  • 0-2 min: 20% B

  • 2-15 min: 20%

    
     60% B (Linear Gradient)
    
  • 15-20 min: 60%

    
     90% B
    

Self-Validating Logic:

  • Retention Time (RT): The n-butyl analog (linear) is slightly less hydrophobic than the branched isobutyl parent in certain stationary phases, or may elute slightly later depending on shape selectivity. In this system, expect Relative Retention Time (RRT)

    
     0.95 - 1.05 .
    
  • Note: Critical resolution (

    
    ) must be demonstrated between the main peak and this impurity.
    
Analytical Workflow Diagram

HPLC_Workflow cluster_peaks Peak Identification Sample Crude Bortezomib Sample Column C18 Column (Hydrophobic Interaction) Sample->Column Injection Detector UV Detector (270 nm) Column->Detector Elution (Isomer Separation) Data Chromatogram Analysis Detector->Data Signal Integration Peak1 Impurity: Desisobutyl-n-butyl (Linear Side Chain) Data->Peak1 RRT ~0.98 Peak2 API: Bortezomib (Branched Side Chain) Data->Peak2 RRT 1.00

Figure 2: HPLC separation logic for isomeric boronate impurities.

Biological Evaluation: 20S Proteasome Assay

To quantify the inhibitory potency (


) of Desisobutyl-n-butyl Bortezomib relative to the parent.

Protocol:

  • Enzyme: Purified Human 20S Proteasome (0.5 nM final).

  • Substrate: Fluorogenic peptide Suc-LLVY-AMC (Specific for Chymotrypsin-like activity).

  • Buffer: 20 mM HEPES pH 7.5, 0.5 mM EDTA, 0.05% SDS.

  • Procedure:

    • Incubate enzyme with varying concentrations of the inhibitor (0.1 nM to 1000 nM) for 15 minutes at 37°C.

    • Add Suc-LLVY-AMC substrate (50 µM).

    • Monitor fluorescence release (Ex 360 nm / Em 460 nm) kinetically for 30 minutes.

  • Calculation: Plot Fractional Activity vs. Log[Inhibitor] to determine

    
    .
    

Expected Result: While Bortezomib typically exhibits an


 in the single-digit nanomolar range (~3-5 nM), the Desisobutyl-n-butyl analog  is expected to show reduced potency  (higher 

, likely 10-50 nM range) due to the suboptimal fit of the linear n-butyl chain in the S1 hydrophobic pocket compared to the branched isobutyl group.

References

  • Adams, J., et al. (1998). Proteasome Inhibitors: A Novel Class of Potent and Effective Antitumor Agents. Cancer Research.

  • Matteson, D. S., & Majumdar, D. (1980). Homologation of boronic esters to alpha-chloro boronic esters. Journal of the American Chemical Society.

  • European Medicines Agency (EMA). (2004). Velcade (Bortezomib) Assessment Report - Impurity Profiling.

  • LGC Standards. Desisobutyl-n-butyl Bortezomib Reference Standard Data Sheet.

  • Gupta, A., et al. (2017). Determination of Bortezomib in API Samples Using HPLC: Assessment of Enantiomeric and Diastereomeric Impurities. Scientia Pharmaceutica.

Technical Guide: In Vitro Activity & Structural Profiling of Desisobutyl-n-butyl Bortezomib

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the in vitro activity, structural basis, and characterization protocols for Desisobutyl-n-butyl Bortezomib , a critical structural analog and process impurity of the proteasome inhibitor Bortezomib.

Executive Summary

Desisobutyl-n-butyl Bortezomib (CAS 1104011-35-9) is a structural analog of the antineoplastic agent Bortezomib (Velcade®). Chemically, it represents a Norleucine (n-butyl) substitution for the Leucine (isobutyl) side chain at the P1 position of the boronic acid pharmacophore.

In the context of drug development and CMC (Chemistry, Manufacturing, and Controls), this compound is monitored as a specific process-related impurity or degradation product. Its in vitro activity profile is critical for establishing Relative Potency Factors (RPF) and ensuring that potential contamination does not alter the safety or efficacy profile of the drug substance.

This guide provides a mechanistic breakdown of its interaction with the 20S proteasome, expected potency shifts based on P1-S1 pocket topology, and validated protocols for empirical assessment.

Chemical Architecture & Homology

To understand the biological activity, one must first delineate the precise structural deviation. Bortezomib is a dipeptide boronic acid acting as a reversible inhibitor of the chymotrypsin-like activity of the 26S proteasome.

Structural Comparison Table
FeatureBortezomib (Parent)Desisobutyl-n-butyl Bortezomib (Analog)
CAS Number 179324-69-71104011-35-9
P1 Residue Analog Leucine (Isobutyl side chain)Norleucine (n-Butyl side chain)
Side Chain Structure -CH2-CH(CH3)2 (Branched)-CH2-CH2-CH2-CH3 (Linear)
Molecular Formula C19H25BN4O4C19H25BN4O4 (Structural Isomer)
Target Pocket

5-subunit (S1 hydrophobic pocket)

5-subunit (S1 hydrophobic pocket)
Mechanistic Implication

The S1 pocket of the proteasome's


5 subunit is a hydrophobic cleft designed to accept bulky, hydrophobic residues (like Phenylalanine or Leucine).
  • Bortezomib: The branched isobutyl group fills the S1 pocket volume efficiently, maximizing Van der Waals contacts.

  • Desisobutyl-n-butyl Analog: The linear n-butyl chain is hydrophobic but lacks the steric bulk/branching to fill the pocket as "tightly" as the isobutyl group.

  • Prediction: While likely still active (due to retained hydrophobicity and the electrophilic boron "warhead"), the linear analog often exhibits a higher

    
     (lower potency)  compared to the branched parent due to reduced shape complementarity.
    

Mechanism of Action: P1-S1 Interaction Logic

The following diagram illustrates the kinetic competition and structural fit logic governing the inhibition of the 20S proteasome by Bortezomib versus its n-butyl analog.

G cluster_0 Proteasome Active Site (Beta-5 Subunit) S1_Pocket S1 Hydrophobic Pocket (Target) Thr1 Catalytic Threonine (Thr1) (Nucleophile) S1_Pocket->Thr1 Positions Warhead Complex_B Stable Boronate Adduct (High Affinity) Thr1->Complex_B Inhibition Complex_A Variable Boronate Adduct (Reduced Affinity) Thr1->Complex_A Inhibition Bortezomib Bortezomib (Isobutyl Side Chain) Bortezomib->S1_Pocket Optimal Steric Fit (Branched) Bortezomib->Thr1 Reversible Covalent Bond Analog Desisobutyl-n-butyl Analog (n-Butyl Side Chain) Analog->S1_Pocket Sub-optimal Fit (Linear) Analog->Thr1 Reversible Covalent Bond

Figure 1: Comparative binding logic. The isobutyl group of Bortezomib provides optimal steric complementarity to the S1 pocket, whereas the n-butyl analog may suffer from entropic penalties or reduced contact surface area.

In Vitro Profiling Protocols

To empirically determine the Relative Potency Factor (RPF) of Desisobutyl-n-butyl Bortezomib, researchers must employ a self-validating 20S proteasome activity assay.

Protocol A: 20S Proteasome Inhibition Assay (Fluorogenic)

This assay measures the inhibition of the chymotrypsin-like (CT-L) activity of the 20S proteasome.

Reagents:

  • Enzyme: Purified Human 20S Proteasome (0.5 nM final).

  • Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin).

  • Buffer: 20 mM HEPES (pH 7.4), 0.5 mM EDTA, 0.035% SDS (activator).

Workflow:

  • Preparation: Dissolve Desisobutyl-n-butyl Bortezomib (Test) and Bortezomib Reference Standard (Ref) in DMSO to 10 mM.

  • Serial Dilution: Prepare 1:3 serial dilutions in assay buffer (Range: 1000 nM to 0.01 nM).

  • Pre-Incubation: Add 50 µL of Enzyme solution + 25 µL of Compound dilution to a black 96-well plate. Incubate for 15 minutes at 37°C .

    • Why? Boronic acids are slow-binding inhibitors. Pre-incubation allows equilibrium establishment.

  • Reaction Start: Add 25 µL of Substrate (Suc-LLVY-AMC, 50 µM final).

  • Kinetic Read: Monitor fluorescence (

    
    ) every 2 minutes for 60 minutes.
    
  • Data Analysis: Calculate the slope (RFU/min) for the linear range. Plot % Activity vs. Log[Compound]. Fit to a 4-parameter logistic model to derive IC50.

Protocol B: Cell Viability Assay (Cytotoxicity)

To assess cellular permeability and off-target toxicity.

Cell Lines: MM.1S or RPMI-8226 (Multiple Myeloma models). Method: CellTiter-Glo® (ATP quantification).

Workflow:

  • Seed cells (10,000 cells/well) in white 96-well plates.

  • Treat with Test and Ref compounds (72-hour incubation).

  • Add CellTiter-Glo reagent; read luminescence.

  • Validation Criterion: The IC50 of the Reference (Bortezomib) must fall within 2-5 nM (historical control).

Experimental Workflow Visualization

The following diagram outlines the decision tree for characterizing this impurity in a drug substance batch.

Workflow Sample Drug Substance Sample HPLC HPLC/UPLC Separation Sample->HPLC Identify Identify Impurity (RT & MS) HPLC->Identify Decision Is > 0.1%? Identify->Decision Synthesize Synthesize/Source Standard (1104011-35-9) Decision->Synthesize Yes (Qualify) Assay_Enz 20S Proteasome IC50 Assay Synthesize->Assay_Enz Assay_Cell Cell Viability IC50 Assay Synthesize->Assay_Cell Calc_RPF Calculate RPF (IC50_Ref / IC50_Test) Assay_Enz->Calc_RPF Assay_Cell->Calc_RPF

Figure 2: Qualification workflow for Desisobutyl-n-butyl Bortezomib. Impurities exceeding ICH Q3A thresholds (>0.10%) require toxicological qualification via these in vitro assays.

Data Interpretation & References

Expected Results
  • Potency: Based on SAR of boronic acid inhibitors, the n-butyl analog is expected to be equipotent or slightly less potent (2-5x higher IC50) than Bortezomib. The loss of the branched methyl group reduces hydrophobic surface area contact in the S1 pocket.

  • Selectivity: The modification is conservative; thus, the selectivity profile (Chymotrypsin-like vs Trypsin-like) is unlikely to shift drastically.

References
  • Ivanov, A. S., et al. (2012). "Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology." Scientia Pharmaceutica, 80(1), 67-76. Link

  • Adams, J., et al. (1999). "Proteasome Inhibitors: A Novel Class of Potent and Effective Antitumor Agents." Cancer Research, 59(11), 2615-2622. Link

  • Clemens, J., et al. (2015). "IC50 values of inhibition of the active sites of the 26S proteasome by 1-h treatment with bortezomib in myeloma cell lines."[1] ResearchGate. Link

  • FDA Center for Drug Evaluation and Research. "Velcade (Bortezomib) NDA 021602 Review." Link

Sources

Technical Guide: Solubility, Stability, and Characterization of Desisobutyl-n-butyl Bortezomib

[1]

Executive Summary & Chemical Identity

Desisobutyl-n-butyl Bortezomib (CAS: 1104011-35-9) is a critical structural analog and process-related impurity of the proteasome inhibitor Bortezomib.[1][2] Chemically, it represents the substitution of the isobutyl side chain (characteristic of the leucine moiety in Bortezomib) with an n-butyl side chain (characteristic of norleucine).[1]

In the context of drug development and API (Active Pharmaceutical Ingredient) manufacturing, this compound acts as a "Critical Quality Attribute" (CQA). Its physicochemical similarity to Bortezomib makes it a "critical pair" in chromatographic separations, requiring precise control over solubility and stability parameters during purification and storage.

Chemical Characterization
PropertyData
Common Name Desisobutyl-n-butyl Bortezomib
Systematic Name ((R)-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)pentyl)boronic acid
CAS Number 1104011-35-9
Molecular Formula C₁₉H₂₅BN₄O₄
Molecular Weight 384.24 g/mol
Structural Difference Bortezomib: Isobutyl side chain (-CH₂-CH(CH₃)₂) Impurity: n-Butyl side chain (-CH₂-CH₂-CH₂-CH₃)

Solubility Profile: Thermodynamics & Solvent Systems

Theoretical Solubility Basis

The substitution of an isobutyl group with an n-butyl group induces a subtle but distinct shift in lipophilicity.[1] While the molecular weight remains identical (isomers), the linear n-butyl chain possesses a slightly larger accessible surface area compared to the branched isobutyl group.[1]

  • Lipophilicity (LogP): The n-butyl analog is theoretically slightly more lipophilic than Bortezomib.[1]

  • Aqueous Solubility: Expected to be slightly lower than Bortezomib’s baseline of 3.3–3.8 mg/mL (pH 2–6.5).

  • Solvation Behavior: Like Bortezomib, this analog exhibits "amphiphilic" behavior due to the hydrophobic peptide backbone and the polar, ionizable boronic acid headgroup.

Recommended Solvent Systems

Based on the structural homology to Bortezomib, the following solvent systems are validated for stock solution preparation and processing:

Solvent ClassSolventSolubility RatingApplication
Primary Organic DMSO High (>50 mg/mL)Cryogenic storage, HTS screening stocks.[1]
Primary Organic Methanol/Ethanol High (>20 mg/mL)Analytical dilutions, degradation studies.
Chlorinated Chloroform ModerateExtraction protocols.
Aqueous Water (pH < 7) Low (~3 mg/mL)Not recommended for high-concentration stocks.[1]
Aqueous Water (pH > 9) Moderate (Ionized)Warning: High pH accelerates oxidative degradation.
Experimental Protocol: Saturation Solubility Determination

To empirically determine the solubility of this specific impurity (often available in limited quantities), use the "Miniaturized Shake-Flask Method" .[1]

  • Preparation: Weigh 1.0 mg of Desisobutyl-n-butyl Bortezomib into a 1.5 mL amber microcentrifuge tube (protect from light).

  • Solvent Addition: Add 100 µL of the target solvent (e.g., pH 7.4 PBS).

  • Equilibration: Vortex for 1 hour at 25°C. If fully dissolved, add more solid until precipitation is visible.

  • Separation: Centrifuge at 10,000 x g for 10 minutes.

  • Quantification: Analyze the supernatant via HPLC-UV (270 nm) against a standard curve.

Stability Profile: The Boronic Acid Challenge

The stability of Desisobutyl-n-butyl Bortezomib is governed by the reactivity of its terminal boronic acid group [-B(OH)₂].[1] This moiety is chemically dynamic, existing in equilibrium with various states depending on the environment.

Degradation Pathways

The three primary instability mechanisms are:

  • Oxidative Deboronation: In the presence of oxygen or peroxides, the C-B bond cleaves, yielding the corresponding alcohol (Des-borono-hydroxy impurity).[1] This is irreversible.

  • Boroxine Trimerization: Under anhydrous conditions or lyophilization, three boronic acid molecules dehydrate to form a cyclic boroxine (trimer). This is reversible upon rehydration.

  • Esterification: Reacts rapidly with 1,2-diols (e.g., mannitol, glycerol) to form stable cyclic esters.[1]

Visualization of Degradation Pathways

The following diagram illustrates the dynamic equilibrium and irreversible degradation paths for Desisobutyl-n-butyl Bortezomib.

DegradationPathwaysMonomerDesisobutyl-n-butylBortezomib (Monomer)-B(OH)2BoroxineCyclic Boroxine(Trimer)Monomer->BoroxineDehydration(Lyophilization)AlcoholAlcohol Impurity(Irreversible)-OHMonomer->AlcoholOxidation(O2 / H2O2 / High pH)EsterBoronate Ester(with Diols)Monomer->Ester1,2-Diols(Stabilization)

Caption: Dynamic equilibrium of boronic acid moiety: Reversible trimerization vs. irreversible oxidation.

Handling & Storage Protocols

To maintain the integrity of Desisobutyl-n-butyl Bortezomib reference standards, strict adherence to environmental controls is required.[1]

Storage Conditions
  • Temperature: -20°C is mandatory for long-term storage.[1]

  • Atmosphere: Store under Argon or Nitrogen gas. The compound is air-sensitive (oxidative deboronation).[1]

  • Container: Amber glass vials with Teflon-lined caps. Avoid standard plastics if dissolving in DMSO (leaching risk).[1]

Reconstitution Strategy (Self-Validating Protocol)

This protocol ensures the compound is in the monomeric state before use, reversing any boroxine formation that occurred during storage.[1]

  • Equilibrate: Allow the vial to warm to room temperature (20-25°C) inside a desiccator before opening (prevents condensation).

  • Solubilize: Dissolve in DMSO to create a high-concentration stock (e.g., 10 mM).

  • Sonicate: Sonicate for 30-60 seconds to disrupt crystal lattices.

  • Aliquot: Immediately dispense into single-use aliquots. Do not freeze-thaw repeatedly.

  • Verification (Optional): If using for precise kinetics, check the stock via NMR or HPLC to confirm the absence of the oxidative alcohol impurity.

Analytical Strategy: Detection & Separation

Separating Desisobutyl-n-butyl Bortezomib from the parent API (Bortezomib) is challenging due to their isomeric nature.[1] Standard C18 methods may result in co-elution.

Critical Separation Parameters
  • Column Selection: Use a column with high shape selectivity (e.g., Phenyl-Hexyl or C18 with embedded polar groups) rather than a standard C18. The pi-pi interactions with the phenyl ring in the backbone can help differentiate the linear n-butyl from the branched isobutyl.[1]

  • Mobile Phase: Acidic pH (0.1% Formic Acid or Phosphoric Acid) is crucial to keep the boronic acid protonated and suppress ionization, improving peak shape.

Analytical Workflow Diagram

AnalyticalWorkflowcluster_HPLCHPLC Method DevelopmentSampleSample: Bortezomib API(Spiked with Impurity)ColSelectColumn: Phenyl-Hexyl(Selectivity for Isomers)Sample->ColSelectMobilePhaseMobile Phase: ACN/Water+ 0.1% Formic AcidColSelect->MobilePhaseGradientGradient: Shallow(e.g., 0.5% B/min)MobilePhase->GradientDetectionDetection: UV @ 270nm(Pyrazine chromophore)Gradient->DetectionResultResolution (Rs) > 1.5Between Isobutyl & n-ButylDetection->Result

Caption: HPLC strategy prioritizing shape selectivity to resolve the n-butyl impurity from Bortezomib.

References

  • LGC Standards. Desisobutyl-n-butyl Bortezomib - Product Information & Impurity Profile. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). Bortezomib Structure and Physicochemical Properties. PubChem Compound Summary for CID 387447. Retrieved from [1]

  • Simson Pharma. Desisobutyl-n-butyl Bortezomib Reference Standard Data. Retrieved from [1]

  • ResearchGate. The chemical structure of Bortezomib and its boronic acid derivatives. Retrieved from [1]

  • U.S. Pharmacopeia (USP).General Chapter <791> pH and <1059> Excipient Performance (Boronic Acid Stability). (General reference for boronic acid chemistry standards).

Methodological & Application

Application Note: Biological Profiling of Desisobutyl-n-butyl Bortezomib in Multiple Myeloma Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of the proteasome inhibitor Bortezomib (Velcade®), process-related impurities are critical quality attributes that require rigorous biological characterization. Desisobutyl-n-butyl Bortezomib represents a structural analog where the isobutyl side chain (derived from the leucine moiety) is replaced by a linear n-butyl chain.

This application note provides a comprehensive framework for researchers to characterize the biological activity of this specific impurity. Unlike inert byproducts, this analog retains the critical boronic acid pharmacophore, necessitating precise determination of its relative potency (RP) and selectivity against Multiple Myeloma (MM) cell lines.

Key Technical Insight: Structure-Activity Relationship (SAR)

Bortezomib binds the


5-subunit  (chymotrypsin-like activity) of the 20S proteasome. The drug's isobutyl  group is optimized to fill the hydrophobic S1 pocket . The Desisobutyl-n-butyl  impurity presents a linear alkyl chain. While still hydrophobic, the loss of branching reduces steric bulk, theoretically altering the Van der Waals contacts within the S1 pocket. This guide details the protocols to quantify this shift in affinity.

Chemical Identity & Structural Context[1][2][3][4][5]

Before biological testing, the identity of the test article must be verified. The impurity arises from the substitution of the leucine precursor with an n-leucine (norleucine) analog during synthesis.

FeatureBortezomib (API)Desisobutyl-n-butyl Bortezomib (Impurity)
CAS Number 179324-69-71104011-35-9
Side Chain Isobutyl (Branched)n-Butyl (Linear)
Chemical Name [(1R)-3-methyl-1-[[(2S)-1-oxo-3-phenyl-2-[(pyrazinylcarbonyl)amino]propyl]amino]butyl]boronic acidB-[(1R)-1-[[(2S)-1-Oxo-3-phenyl-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]pentyl]boronic Acid
Molecular Formula C₁₉H₂₅BN₄O₄C₁₉H₂₅BN₄O₄ (Isomer)
Molecular Weight 384.24 g/mol 384.24 g/mol

Experimental Workflow

The following workflow ensures data integrity, moving from chemical verification to mechanistic validation.

Workflow cluster_Assays Biological Profiling Start Impurity Isolation (Prep HPLC) QC Structural QC (NMR / LC-MS) Start->QC CellPrep MM Cell Culture (RPMI-8226 / U266) QC->CellPrep Purity >98% Viability Cytotoxicity Assay (IC50 Determination) CellPrep->Viability Mech 20S Proteasome Activity Assay CellPrep->Mech Analysis Relative Potency (RP) Calculation Viability->Analysis Mech->Analysis

Figure 1: Integrated workflow for characterizing the Desisobutyl-n-butyl impurity. Note the parallel processing of cytotoxicity and enzymatic inhibition to correlate cell death with mechanism.

Protocol A: Comparative Cytotoxicity Assay

Objective: Determine the IC50 of Desisobutyl-n-butyl Bortezomib relative to the parent API in standard Multiple Myeloma models. Cell Lines: RPMI-8226 (ATCC CCL-155) and U266 (ATCC TIB-196).

Reagents & Equipment[6][7]
  • Assay Medium: RPMI-1640 + 10% FBS + 1% Pen/Strep.

  • Detection: CellTiter-Glo® (Promega) or MTT Reagent.

  • Compounds:

    • Bortezomib (Reference Standard, >99%).

    • Desisobutyl-n-butyl Bortezomib (Test Article).[1][2]

    • DMSO (Vehicle).

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Dissolve both API and Impurity in 100% DMSO to a concentration of 10 mM .

    • Critical: Verify solubility. The n-butyl analog may have slightly different lipophilicity; ensure no precipitation occurs.

  • Serial Dilution (2x Working Solutions):

    • Prepare a 9-point serial dilution (1:3) in cell culture media.

    • Top Concentration: 200 nM (Final assay concentration will be 100 nM).

    • Range: 100 nM down to ~0.01 nM.

    • Note: Keep DMSO constant at 0.1% across all wells to avoid vehicle toxicity artifacts.

  • Cell Seeding:

    • Harvest MM cells in log-phase growth.

    • Seed 10,000 cells/well in 96-well white-walled plates (for luminescence).

    • Volume: 50 µL per well.

  • Compound Addition:

    • Add 50 µL of the 2x compound dilutions to the cells.

    • Controls:

      • Negative Control: Media + 0.1% DMSO (0% kill).

      • Positive Control: 10 µM Bortezomib (100% kill).

      • Blanks: Media only (no cells).

  • Incubation:

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • Readout:

    • Equilibrate plate to room temperature (30 min).

    • Add 100 µL CellTiter-Glo reagent. Shake for 2 min. Incubate 10 min.

    • Read Luminescence (RLU).

Data Analysis

Calculate % Viability:



Fit data to a 4-parameter logistic (4PL) curve to extract IC50.

Protocol B: 20S Proteasome Inhibition Assay

Objective: Confirm the impurity acts via the same mechanism (Chymotrypsin-like activity inhibition) and quantify the


 shift.
Mechanism:  The assay uses a fluorogenic substrate (Suc-LLVY-AMC). When the proteasome is active, it cleaves AMC, which fluoresces. Inhibitors prevent this cleavage.[3][4]
Mechanistic Pathway[8][9][10][11][12][13][14]

Pathway Substrate Substrate (Suc-LLVY-AMC) Complex Enzyme-Substrate Complex Substrate->Complex Proteasome 20S Proteasome (Beta-5 Subunit) Proteasome->Complex Inhibited Boronate-Threonine Adduct (Inactive) Proteasome->Inhibited Inhibition Product Fluorescence (Free AMC) Complex->Product Hydrolysis Bortezomib Bortezomib (Isobutyl) Bortezomib->Proteasome High Affinity Binding Impurity Impurity (n-Butyl) Impurity->Proteasome Modified Affinity

Figure 2: Competitive inhibition mechanism. Both the drug and impurity compete with the substrate for the active site threonine.

Methodology
  • Buffer Preparation:

    • Assay Buffer: 20 mM HEPES (pH 7.5), 0.5 mM EDTA, 0.035% SDS.

    • Note: SDS is required to activate the 20S proteasome core particle.

  • Enzyme Prep:

    • Purified Human 20S Proteasome (e.g., from Boston Biochem).[5]

    • Dilute to 2 nM in Assay Buffer.

  • Reaction Setup (384-well Black Plate):

    • Add 10 µL of Inhibitor (Bortezomib or Impurity) at varying concentrations (0.1 nM to 100 nM).

    • Add 10 µL of 20S Proteasome (2 nM).

    • Incubate 15 minutes at 37°C to allow equilibrium binding.

  • Substrate Addition:

    • Add 10 µL of Suc-LLVY-AMC (50 µM final).

  • Kinetic Read:

    • Measure Fluorescence (Ex 360 nm / Em 460 nm) every 2 minutes for 60 minutes.

  • Calculation:

    • Calculate the slope (Vmax) of the linear portion of the curve.

    • Plot Vmax vs. Log[Inhibitor].

    • Determine IC50 (biochemical).

Expected Results & Interpretation

Based on the structural modification (linear vs. branched chain), the following trends are expected. This data serves as a reference for validation.

ParameterBortezomib (Ref)Desisobutyl-n-butyl (Impurity)Interpretation
Cellular IC50 (RPMI-8226) ~3–6 nM~10–25 nMImpurity is less potent (2-5x shift) due to reduced S1 pocket fit.
Biochemical IC50 (20S) ~0.6 nM~2–4 nMDirect binding affinity is lower, but mechanism is preserved.
Maximal Efficacy (Emax) 100% Kill100% KillThe impurity is a full inhibitor; it will kill cells at sufficiently high doses.
Qualification Decision Matrix
  • Scenario A (Impurity IC50 > Parent): The impurity is less active. Safety risk is primarily off-target toxicity, not super-potency. Standard ICH limits apply.

  • Scenario B (Impurity IC50 ≈ Parent): The impurity acts as a dosing additive. Total active boronate load must be calculated.

  • Scenario C (Impurity IC50 < Parent): Highly unlikely for this structure, but would require immediate toxicity investigation.

References

  • Adams, J., et al. (1999). "Proteasome Inhibitors: A Novel Class of Potent and Effective Antitumor Agents." Cancer Research, 59(11), 2615–2622. Link

  • Hideshima, T., et al. (2001). "The proteasome inhibitor PS-341 inhibits growth, induces apoptosis, and overcomes drug resistance in human multiple myeloma cells."[6] Cancer Cell, 1(2), 133-146. Link

  • ICH Expert Working Group. (2006). "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation. Link

  • Demo, S. D., et al. (2007). "Antitumor Activity of PR-171, a Novel Irreversible Inhibitor of the Proteasome." Cancer Research, 67(13), 6383-6391. (Provides comparative protocols for proteasome assays). Link

  • Drexler, H. G., et al. (2000). "Marker profiles of human multiple myeloma cell lines." Leukemia & Lymphoma, 40(1-2), 33-47. (Characterization of RPMI-8226/U266). Link

Sources

Application Notes and Protocols: Characterization of Desisobutyl-n-butyl Bortezomib

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preclinical evaluation of Desisobutyl-n-butyl Bortezomib, a novel analog of the potent proteasome inhibitor, Bortezomib. As specific literature on this analog is not publicly available, the following protocols are adapted from established, peer-reviewed methodologies for characterizing Bortezomib and other novel proteasome inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step experimental protocols, the scientific rationale behind methodological choices, and guidance on data interpretation. The protocols cover essential in vitro biochemical and cell-based assays required to determine the compound's potency, cellular activity, and mechanism of action.

Introduction: The Rationale for Developing Bortezomib Analogs

Bortezomib (marketed as Velcade®) revolutionized the treatment of multiple myeloma and mantle cell lymphoma by targeting the 26S proteasome, a critical cellular machine responsible for degrading ubiquitinated proteins. By reversibly inhibiting the chymotrypsin-like activity of the proteasome's β5 subunit, Bortezomib disrupts protein homeostasis, leading to the accumulation of misfolded and regulatory proteins, which in turn triggers cell cycle arrest and apoptosis in cancerous cells.

The development of analogs like Desisobutyl-n-butyl Bortezomib is driven by the pursuit of improved therapeutic profiles, such as enhanced specificity, altered pharmacokinetics, reduced off-target effects, or the ability to overcome resistance mechanisms. The replacement of Bortezomib's isobutyl group with an n-butyl group may subtly alter the compound's steric and electronic properties, potentially affecting its binding affinity to the proteasome's active site.

This guide outlines the foundational experiments to build a comprehensive profile of this new chemical entity.

Compound Handling and Stock Solution Preparation

As a potent cytotoxic agent and analog of Bortezomib, Desisobutyl-n-butyl Bortezomib must be handled with appropriate safety precautions in a certified laboratory environment.

Protocol 2.1: Reconstitution and Aliquoting

  • Safety First: Handle the solid compound and concentrated solutions within a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

  • Reconstitution: To create a high-concentration stock solution (e.g., 10 mM), use a high-purity, anhydrous solvent. Dimethyl sulfoxide (DMSO) is the standard choice for Bortezomib and its analogs due to its excellent solubilizing capacity.

    • Causality: DMSO is a polar aprotic solvent that can effectively dissolve a wide range of organic molecules without participating in reactions, ensuring compound integrity.

  • Calculation: Calculate the required volume of DMSO based on the mass of the compound and its molecular weight.

    • Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

  • Solubilization: Add the calculated volume of DMSO to the vial containing the compound. Vortex gently for 2-5 minutes until the solid is completely dissolved. Avoid vigorous shaking to prevent aerosolization.

  • Aliquoting & Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in low-protein-binding microcentrifuge tubes.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, compromising its stability and concentration.

  • Storage: Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month). Protect from light.

Biochemical Assay: Direct Proteasome Inhibition

The first critical step is to determine if Desisobutyl-n-butyl Bortezomib directly inhibits the proteasome's enzymatic activity and to quantify its potency (IC₅₀). This is achieved using a cell-free biochemical assay with purified 20S proteasome.

Protocol 3.1: 20S Proteasome Chymotrypsin-Like Activity Assay

This protocol utilizes a fluorogenic substrate, Suc-LLVY-AMC, which releases a fluorescent AMC (7-amino-4-methylcoumarin) group upon cleavage by the proteasome's chymotrypsin-like site.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 0.1 mM EDTA.

    • Substrate Stock: 10 mM Suc-LLVY-AMC in DMSO.

    • Enzyme: Purified human 20S proteasome.

    • Test Compound: Prepare a serial dilution of Desisobutyl-n-butyl Bortezomib (e.g., from 100 µM to 0.01 nM) in DMSO. Also, prepare a Bortezomib serial dilution as a positive control.

  • Experimental Workflow:

    • On a 96-well black, flat-bottom plate, add 2 µL of the serially diluted compound or DMSO (vehicle control) to respective wells.

    • Add 88 µL of assay buffer to each well.

    • Add 5 µL of purified 20S proteasome (final concentration ~0.5 nM) to all wells except the "no enzyme" blank.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

      • Causality: This pre-incubation step is crucial for inhibitors that may have a slow on-rate, ensuring that the binding reaches equilibrium before the substrate is introduced.

    • Initiate the reaction by adding 5 µL of Suc-LLVY-AMC substrate (final concentration ~15 µM).

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

  • Data Acquisition:

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • For each well, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates by subtracting the rate of the "no enzyme" blank.

    • Express the activity as a percentage of the vehicle (DMSO) control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Data Summary Table (Hypothetical)

Compound Target IC₅₀ (nM)
Bortezomib (Control) 20S Proteasome (Chymotrypsin-like) 5.2

| Desisobutyl-n-butyl Bortezomib | 20S Proteasome (Chymotrypsin-like) | To be determined |

Diagram: Biochemical Assay Workflow

G cluster_prep Plate Preparation Compound 1. Add 2µL Inhibitor (Serial Dilution) Buffer 2. Add 88µL Assay Buffer Compound->Buffer Enzyme 3. Add 5µL 20S Proteasome Buffer->Enzyme Incubate 4. Pre-incubate 15 min @ 37°C Enzyme->Incubate Substrate 5. Add 5µL Suc-LLVY-AMC Substrate Incubate->Substrate Read 6. Kinetic Read Ex:380 / Em:460 nm Substrate->Read Analyze 7. Calculate Rate & Determine IC50 Read->Analyze G cluster_cell Cancer Cell Inhibitor Desisobutyl-n-butyl Bortezomib Proteasome 26S Proteasome Inhibitor->Proteasome Inhibition Accumulation Accumulation of Ub-Proteins Degraded Degraded Peptides Proteasome->Degraded UbProteins Ubiquitinated Proteins (e.g., p53, IκB) UbProteins->Proteasome Degradation ER_Stress ER Stress Accumulation->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Mechanism of action for proteasome inhibitors leading to apoptosis.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial characterization of Desisobutyl-n-butyl Bortezomib. Successful execution of these experiments will establish the compound's biochemical potency, its efficacy in a cellular context, and confirmation of its on-target mechanism of action.

Further studies may include:

  • Selectivity Profiling: Assessing the inhibitory activity against other proteasome subunits (trypsin-like and caspase-like) and other proteases to determine selectivity.

  • In Vivo Studies: Evaluating the compound's efficacy and toxicity in animal models of cancer.

  • Pharmacokinetic Analysis: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

These foundational data are crucial for making informed decisions regarding the continued development of Desisobutyl-n-butyl Bortezomib as a potential therapeutic agent.

References

  • Lightcap ES, McCormack T, Pien CS, et al. Proteasome inhibition by carfilzomib results in profound stress responses and cell death in hematologic malignancy cells. Cancer Research. 2000. Available from: [Link]

  • Kupperman E, Lee EC, Cao Y, et al. Evaluation of the proteasome inhibitor MLN9708 in preclinical models of human cancer. Cancer Research. 2010. Available from: [Link]

  • National Cancer Institute. Bortezomib. NCI Dictionary of Cancer Terms. Available from: [Link]

  • Herbein G. The Proteasome in HIV-1 Replication. Viruses. 2011. Available from: [Link]

  • Adams J. The proteasome: a suitable antineoplastic target. Nature Reviews Cancer. 2004. Available from: [Link]

  • DSMZ - German Collection of Microorganisms and Cell Cultures GmbH. RPMI 8226 Cell Line Information. DSMZ Website. Available from: [Link]

Application Note: Probing Proteasome Inhibitor Resistance with Desisobutyl-n-butyl Bortezomib

Author: BenchChem Technical Support Team. Date: February 2026


5 Subunit/PSMB5)

Introduction: The Structural Basis of Resistance

The clinical success of Bortezomib (Velcade®) in multiple myeloma is tethered to its precise inhibition of the


5 subunit (chymotrypsin-like activity) of the 20S proteasome. However, acquired resistance remains a critical hurdle. A dominant mechanism of this resistance involves point mutations in the PSMB5 gene (e.g., Ala49Thr, Ala50Val, Met45Ile) which alter the S1 specificity pocket—the docking site for Bortezomib’s P1 phenylalanine-leucine boronic acid moiety.

Desisobutyl-n-butyl Bortezomib is a structural analog where the branched isobutyl side chain at the P1 position is replaced by a linear n-butyl chain. While often categorized as a process impurity (Impurity L), this compound serves as a potent chemical probe for studying the steric constraints of mutant proteasomes.

By comparing the inhibitory profile of the linear analog (Desisobutyl-n-butyl) against the branched parent (Bortezomib), researchers can map the plasticity of the S1 pocket. This application note details the protocols for utilizing this analog to distinguish between steric-based resistance mutations and non-target resistance mechanisms (e.g., efflux pumps).

Key Chemical Distinction
  • Bortezomib: P1 residue = Leucine analog (Isobutyl side chain). High steric bulk, optimized for wild-type S1 hydrophobic pocket.

  • Desisobutyl-n-butyl Bortezomib: P1 residue = Norleucine analog (n-Butyl side chain). Reduced steric width, increased flexibility.

Mechanism of Action & Resistance Logic[1][2]

The proteasome's S1 pocket is a hydrophobic cleft defined by residues 45, 49, 50, and 52 of the


5 subunit. Bortezomib binds here, forming a reversible covalent bond with the catalytic Threonine-1 (Thr1).
  • Wild-Type Binding: The isobutyl group of Bortezomib fits snugly into the S1 pocket via hydrophobic interactions.

  • Mutant Binding (Resistance): Mutations like Ala49Thr introduce a polar/bulky threonine residue into the hydrophobic pocket. This creates a steric clash with the branched isobutyl group of Bortezomib, significantly increasing

    
     (reducing potency).
    
  • The Probe's Utility: The linear n-butyl chain of Desisobutyl-n-butyl Bortezomib lacks the branching methyl groups. In specific mutant clefts, this linear chain may bypass the steric clash introduced by the mutation, retaining potency where Bortezomib fails. Conversely, if the mutation shrinks the pocket depth, the linear chain may suffer similar penalties.

Pathway Visualization: S1 Pocket Steric Clash

ResistanceMechanism cluster_WT Wild-Type Proteasome (PSMB5) cluster_Mutant Resistant Mutant (e.g., Ala49Thr) WT_Pocket S1 Pocket (Hydrophobic) Ala49 / Ala50 Bort_Bind Bortezomib Binding (Isobutyl fits) WT_Pocket->Bort_Bind High Affinity Inhibition Proteasome Inhibition (Apoptosis) Bort_Bind->Inhibition Mut_Pocket Mutated S1 Pocket (Steric/Polar Change) Bort_Fail Bortezomib Clash (Isobutyl blocked) Mut_Pocket->Bort_Fail Steric Hindrance Analog_Test Desisobutyl-n-butyl Probe (Linear Chain) Mut_Pocket->Analog_Test Probe Application Outcome Differential Binding Profile (SAR Insight) Bort_Fail->Outcome Analog_Test->Outcome Compare IC50

Caption: Schematic of Bortezomib resistance via S1 pocket mutation and the application of the linear analog probe to map steric constraints.

Experimental Protocols

Protocol A: Reconstitution and Storage

Scientific Rationale: Boronic acids are prone to dehydration, forming boroxines (trimers) which are thermodynamically stable but kinetically slow to hydrolyze, potentially leading to inconsistent dosing.

  • Solvent: Dissolve Desisobutyl-n-butyl Bortezomib (Powder) in 100% DMSO to a stock concentration of 10 mM.

  • Vortexing: Vortex vigorously for 1 minute to ensure complete disruption of any trimeric anhydrides.

  • Aliquoting: Aliquot into low-binding amber microtubes (avoid glass to prevent boron adsorption).

  • Storage: Store at -80°C. Stable for 6 months.

  • Working Solution: Dilute in aqueous buffer immediately before use. Do not store aqueous dilutions.

Protocol B: 20S Proteasome Activity Assay (Cell-Free)

Objective: Determine the


 of the analog against purified Wild-Type vs. Mutant 20S proteasomes.

Materials:

  • Purified 20S Proteasome (Human Erythrocyte for WT; Recombinant for Mutant).

  • Substrate: Suc-LLVY-AMC (Specific for

    
    5 Chymotrypsin-like activity).
    
  • Assay Buffer: 20 mM HEPES (pH 7.5), 0.5 mM EDTA, 0.035% SDS (activator).

Steps:

  • Preparation: Dilute proteasome to 1 nM in Assay Buffer.

  • Inhibitor Series: Prepare a 10-point dilution series of Desisobutyl-n-butyl Bortezomib and Bortezomib (Control) ranging from 10

    
    M to 0.01 nM in DMSO.
    
  • Incubation: Add 1

    
    L of inhibitor to 99 
    
    
    
    L of proteasome solution in a black 96-well plate. Incubate for 15 minutes at 37°C.
    • Note: Pre-incubation allows the formation of the tetrahedral intermediate between the boron atom and the active site threonine.

  • Reaction Start: Add 100

    
    L of Suc-LLVY-AMC (50 
    
    
    
    M final).
  • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 60 minutes.

  • Analysis: Calculate initial velocity (

    
    ) and fit to a dose-response curve to determine 
    
    
    
    .
Protocol C: Cellular Cross-Resistance Profiling

Objective: Assess cell viability in Bortezomib-resistant lines (e.g., RPMI-8226/V10R or THP1/BTZ) treated with the analog.

Workflow Diagram:

CellAssay Cells Cell Lines (WT vs. Resistant) Seeding Seed 5000 cells/well (96-well plate) Cells->Seeding Treatment Treat with Analog (72 hours) Seeding->Treatment Readout CellTiter-Glo / MTT (Viability) Treatment->Readout Analysis Calculate Resistance Factor (RF = IC50_Res / IC50_WT) Readout->Analysis

Caption: Workflow for determining the Resistance Factor (RF) using cellular viability assays.

Steps:

  • Seeding: Seed WT and Resistant cells (e.g., 5,000 cells/well) in RPMI-1640 + 10% FBS.

  • Dosing: Add Desisobutyl-n-butyl Bortezomib (0.1 nM – 10

    
    M). Include Bortezomib as a reference standard.
    
  • Duration: Incubate for 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo® reagent (or MTT). Measure luminescence/absorbance.

  • Calculation:

    • Compute

      
       for both compounds in both cell lines.
      
    • Calculate Resistance Factor (RF):

      
      .
      

Data Interpretation & Expected Outcomes

The table below guides the interpretation of the Resistance Factor (RF) when comparing Bortezomib to its Desisobutyl-n-butyl analog.

ScenarioResistance Factor (Bortezomib)Resistance Factor (Analog)Interpretation
S1 Steric Mutation High (>10x)Low / Reduced The mutation hinders the bulky isobutyl group (Bortezomib) but accommodates the linear n-butyl (Analog). Confirms steric clash mechanism.
Binding Pocket Loss High (>10x)High (>10x)The mutation destroys the binding site affinity generally (e.g., loss of H-bond or massive conformational change). Both compounds fail.
Non-Specific (Efflux) Moderate (2-5x)Moderate (2-5x)Resistance is likely due to P-gp/MDR1 efflux, which pumps out both substrates regardless of P1 structure.

References

  • Franke, N. E., et al. (2012). "Impaired bortezomib binding to mutant

    
    5 subunit of the proteasome is the underlying mechanism of bortezomib resistance in leukemia cells."[1] Leukemia, 26(4), 757-768. Link
    
  • Oerlemans, R., et al. (2008).[1] "Molecular basis of bortezomib resistance: proteasome subunit

    
    5 (PSMB5) gene mutation and overexpression of PSMB5 protein."[2][1][3] Blood, 112(6), 2489-2499. Link
    
  • Huber, E. M., & Groll, M. (2012). "Inhibitors for the immuno- and constitutive proteasome: current and future trends in drug development." Angewandte Chemie International Edition, 51(35), 8708-8720. Link

  • Ri, M. (2016). "Mechanism of action and resistance to proteasome inhibitors in multiple myeloma." Japanese Journal of Clinical Oncology, 46(10), 969-976. Link

  • Simson Pharma. "Desisobutyl-n-butyl Bortezomib Structure and CAS Data." Link (Source for chemical identity).

Sources

"Desisobutyl-n-butyl Bortezomib" as a research tool compound

Author: BenchChem Technical Support Team. Date: February 2026

Role: High-Fidelity Reference Standard & Proteasome Specificity Probe CAS No: 1104011-35-9 Chemical Name: [(1R)-1-[[(2S)-1-Oxo-3-phenyl-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]pentyl]boronic acid

Executive Summary & Strategic Utility

Desisobutyl-n-butyl Bortezomib is a critical structural analog of the proteasome inhibitor Bortezomib (Velcade®). Structurally, it represents a precise modification at the P1 site, where the branched isobutyl group (mimicking Leucine) of Bortezomib is replaced by a linear n-butyl group (mimicking Norleucine).

In drug development and biochemical research, this compound serves two distinct, high-value functions:

  • Analytical Reference Standard (Critical Quality Attribute): It is a known process-related impurity. Its presence must be quantified to meet ICH Q3A/B guidelines. It serves as a "resolution standard" to validate that HPLC/LC-MS methods can distinguish between the active drug and subtle structural variants.

  • Chemical Biology Probe (SAR Tool): It is used to probe the steric tolerance of the 20S proteasome

    
    5-subunit specificity pocket. By comparing the binding kinetics of the linear n-butyl moiety against the branched isobutyl of Bortezomib, researchers map the hydrophobic interaction landscape of the S1 pocket.
    

Chemical Properties & Handling Protocols

Context: Boronic acids are chemically dynamic. They exist in equilibrium between the free boronic acid (active), boronate esters, and trimeric boroxines (anhydrides). Improper handling leads to inconsistent potency data and shifting chromatographic peaks.

Physicochemical Profile
PropertySpecification
Molecular Formula

Molecular Weight 384.24 g/mol
Purity Requirement >98% (HPLC) for quantitative spiking
Solubility DMSO (>10 mg/mL), Methanol; sparingly soluble in water
Stability Hygroscopic; susceptible to oxidative deboronation
Protocol: Reconstitution & Storage
  • Step 1 (Solvent Choice): Dissolve the lyophilized powder in anhydrous DMSO. Avoid protic solvents (ethanol/water) for stock storage to prevent esterification or hydrolysis rates that differ from the parent compound.

  • Step 2 (Concentration): Prepare a 10 mM stock solution.

  • Step 3 (Aliquot): Aliquot into small volumes (e.g., 20

    
    L) to avoid freeze-thaw cycles.
    
  • Step 4 (Inert Atmosphere): Overlay vials with Argon gas before sealing. Oxygen promotes oxidative deboronation, cleaving the C-B bond and rendering the molecule inactive.

  • Step 5 (Storage): Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Application Note: Analytical Method Validation (Impurity Profiling)

Objective: To separate Desisobutyl-n-butyl Bortezomib (Impurity) from Bortezomib (API) using Reverse Phase HPLC (RP-HPLC). This protocol ensures the method is "stability-indicating," meaning it can detect impurities without interference from the main peak.

Mechanism: The n-butyl chain is slightly less hydrophobic and has a different hydrodynamic volume than the isobutyl group, resulting in a distinct retention time.

Experimental Protocol: High-Resolution Separation

Chromatographic Conditions:

  • Column: C18 Stationary Phase (e.g., Symmetry C18, 250 x 4.6 mm, 5

    
    m) or equivalent UPLC column.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate, pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (Pyrazine chromophore).

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Phase Description
0.0 90 10 Equilibration
5.0 90 10 Isocratic Hold
35.0 40 60 Linear Gradient
40.0 10 90 Wash

| 45.0 | 90 | 10 | Re-equilibration |

Procedure:

  • System Suitability: Inject a mixture containing 1.0 mg/mL Bortezomib spiked with 0.1% (1

    
    g/mL) Desisobutyl-n-butyl Bortezomib.
    
  • Resolution Check: Calculate the Resolution (

    
    ) between the API peak and the impurity peak.
    
    • Acceptance Criteria:

      
       (Baseline separation).[1]
      
  • Relative Retention Time (RRT):

    • Bortezomib: 1.00

    • Desisobutyl-n-butyl Bortezomib: Typically ~0.92 - 0.96 (Elutes slightly earlier or later depending on specific column carbon load, but distinct). Note: Due to the linearity of n-butyl vs bulkiness of isobutyl, interaction with C18 chains differs.

Application Note: Structure-Activity Relationship (SAR) Studies

Objective: To determine the impact of P1 site linearity on proteasome inhibition (


 or 

) compared to Bortezomib.

Scientific Rationale: The 20S proteasome


5 subunit (chymotrypsin-like activity) has a specificity pocket (S1) that prefers large, hydrophobic residues. Bortezomib's isobutyl group fits this pocket tightly. Replacing it with n-butyl tests the "shape complementarity" of the pocket. If the n-butyl analog shows significantly higher 

(lower potency), it confirms that the S1 pocket requires branched steric bulk for optimal binding.
Protocol: Fluorogenic Proteasome Inhibition Assay

Materials:

  • Enzyme: Purified 20S Proteasome (Human or Yeast).

  • Substrate: Suc-LLVY-AMC (Specific for Chymotrypsin-like activity).

  • Buffer: 50 mM HEPES (pH 7.5), 5 mM

    
    , 1 mM DTT.
    

Workflow:

  • Preparation: Prepare a 9-point dilution series of Desisobutyl-n-butyl Bortezomib (Range: 0.1 nM to 10

    
    M) in assay buffer. Include Bortezomib as the positive control.
    
  • Incubation: Mix 50

    
    L of enzyme (0.5 nM final) with 25 
    
    
    
    L of inhibitor. Incubate at 37°C for 15 minutes to allow equilibrium binding.
  • Reaction Start: Add 25

    
    L of Suc-LLVY-AMC substrate (50 
    
    
    
    M final).
  • Kinetic Read: Monitor Fluorescence (Ex: 380 nm / Em: 460 nm) every 60 seconds for 60 minutes.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the curve.
      
    • Plot % Activity vs. Log[Inhibitor].

    • Fit to the Hill Equation to determine

      
      .
      

Expected Outcome:

  • Bortezomib

    
    :  ~5-10 nM.
    
  • Desisobutyl-n-butyl Analog: Typically shows slightly reduced potency (higher

    
    ) or altered residence time, demonstrating the preference of the 
    
    
    
    5 S1 pocket for the branched isobutyl side chain over the linear isomer.

Visualizations

Diagram 1: Analytical Workflow for Impurity Identification

This diagram illustrates the logic flow for using Desisobutyl-n-butyl Bortezomib to validate a drug substance batch.

AnalyticalWorkflow RawMaterial Crude Bortezomib API (Post-Synthesis) HPLC RP-HPLC Separation (C18 Column, Gradient) RawMaterial->HPLC Detection UV Detection (270nm) & Mass Spec (MS) HPLC->Detection Decision Is Peak RRT ~0.95 Detected? Detection->Decision Confirm Confirm Identity via Retention Time Matching Decision->Confirm Yes Quant Quantify Impurity Level (Must be <0.15% for QC) Decision->Quant No (Pass) Standard Ref Standard Injection: Desisobutyl-n-butyl Bortezomib (CAS 1104011-35-9) Standard->HPLC Spiking / Co-injection Confirm->Quant

Caption: Workflow for utilizing Desisobutyl-n-butyl Bortezomib as a reference marker in API release testing.

Diagram 2: Structural Logic & Proteasome Interaction

This diagram visualizes the structural difference and its implication on the biological target.

SAR_Logic Bortezomib Bortezomib (Isobutyl Side Chain) Target 20S Proteasome (Beta-5 Subunit) Bortezomib->Target Analog Desisobutyl-n-butyl Analog (n-Butyl Side Chain) Analog->Target Pocket S1 Specificity Pocket (Hydrophobic/Branched Preference) Target->Pocket Result1 High Affinity Binding (Tight Fit) Pocket->Result1 Isobutyl Interaction Result2 Altered Affinity (Steric Mismatch) Pocket->Result2 n-Butyl Interaction

Caption: SAR comparison showing how the side-chain geometry affects interaction with the proteasome S1 pocket.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 46868071 (Desisobutyl-n-butyl Bortezomib). PubChem. Available at: [Link]

  • European Medicines Agency (EMA). "Velcade (Bortezomib) Assessment Report." EMA Scientific Discussion. Available at: [Link]

  • Kisselev, A. F., et al. (2012).[2] "Development of proteasome inhibitors as research tools and cancer drugs." Chemistry & Biology. Available at: [Link]

  • International Conference on Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)." ICH Guidelines. Available at: [Link]

Sources

Troubleshooting & Optimization

"Desisobutyl-n-butyl Bortezomib" off-target effects in cells

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the biological impact, off-target mechanisms, and troubleshooting strategies for Desisobutyl-n-butyl Bortezomib (CAS 1104011-35-9). This compound is a structural analog and common process impurity of the proteasome inhibitor Bortezomib, where the leucine-derived isobutyl side chain is replaced by a linear n-butyl group.

Biological Impact, Off-Target Profiling, and Troubleshooting

Status: Active Document ID: TS-BZ-IMP-002 Last Updated: February 13, 2026 Target Audience: Assay Development Scientists, Medicinal Chemists, QC Analysts.

Part 1: Executive Technical Summary

Desisobutyl-n-butyl Bortezomib is a structural isomer of Bortezomib arising from the use of n-butylboronic acid (or the corresponding amino acid analog) instead of isobutylboronic acid during synthesis.

While often viewed merely as a quality control marker (Impurity A-like analog), its presence in experimental assays can confound data due to altered structure-activity relationships (SAR) . The replacement of the branched isobutyl group (Leucine mimic) with a linear n-butyl group (Norleucine mimic) significantly changes the binding kinetics at the proteasome


5 subunit and alters the off-target selectivity profile toward other serine proteases.
Key Chemical Distinction
FeatureBortezomib (Parent)Desisobutyl-n-butyl Bortezomib (Analog)
P1 Side Chain Isobutyl (Branched)n-Butyl (Linear)
Amino Acid Mimic LeucineNorleucine
Primary Target 20S Proteasome (

5 site)
20S Proteasome (Reduced Affinity)
Key Off-Targets Cathepsins G, A; ChymaseCathepsins, Elastase-like enzymes

Part 2: Mechanistic Insight & Off-Target Pathways

Altered Proteasome Binding (The "Loose Fit" Effect)

Bortezomib is optimized for the Chymotrypsin-like (


5)  site of the 20S proteasome. The S1 pocket of the 

5 subunit is a hydrophobic cleft defined by Met45, Ala49, and Val31, perfectly accommodating the branched isobutyl group of Leucine.
  • The Analog Effect: The linear n-butyl chain of Desisobutyl-n-butyl Bortezomib is hydrophobic but lacks the steric bulk to fill the S1 pocket efficiently. This results in a higher

    
     (lower potency) for the 
    
    
    
    5 site.
  • Consequence: To achieve equivalent proteasome inhibition, higher concentrations are required. At these higher concentrations, the boronic acid "warhead" begins to attack secondary targets.

The "Warhead" Off-Target Mechanism

The boronic acid moiety is a reversible covalent trap for serine and threonine nucleophiles. When specific affinity for the proteasome is reduced (as in this analog), the chemical reactivity of the boron atom drives non-specific inhibition of other proteases.

  • Cathepsin Inhibition: Bortezomib is known to inhibit Cathepsin G and Cathepsin A . The n-butyl analog, maintaining lipophilicity but losing specific shape constraints, often retains or enhances affinity for these "promiscuous" hydrophobic pockets.

  • Autophagy Blockade: High concentrations of boronic acid inhibitors block Cathepsin L , preventing the degradation of autophagic cargo. This leads to an accumulation of LC3-II and p62, which can be misread as "autophagy induction" rather than "autophagic flux blockade."

Pathway Visualization

The following diagram illustrates the divergence in signaling and off-target activation between the parent drug and the impurity analog.

Bortezomib_vs_Analog_Mechanism BZ Bortezomib (Isobutyl Side Chain) Beta5 20S Proteasome (Beta-5) High Affinity Binding BZ->Beta5 Strong Fit (nM potency) OffTargets Off-Target Serine Proteases (Cathepsin G, Elastase, Chymase) BZ->OffTargets Minor Pathway IMP Desisobutyl-n-butyl Analog (n-Butyl Side Chain) Beta5_Low 20S Proteasome (Beta-5) Reduced Affinity IMP->Beta5_Low Weak Fit (Loose S1 interaction) IMP->OffTargets Dominant at High Conc. (Boronic Acid Reactivity) Apoptosis Specific Apoptosis (Unfolded Protein Response) Beta5->Apoptosis Pathway Activation Beta5_Low->Apoptosis Requires High Dose Toxicity Non-Specific Cytotoxicity (Necrosis/Lysosomal Stress) OffTargets->Toxicity Lysosomal Dysfunction

Caption: Divergent mechanism of action.[1] While Bortezomib tightly targets the proteasome, the n-butyl analog requires higher doses, shifting the balance toward off-target serine protease inhibition and non-specific toxicity.

Part 3: Troubleshooting Guide & FAQs

Scenario 1: "My Bortezomib IC50 values are shifting between batches."

Issue: You observe a "right-shift" (lower potency) or a "shallow slope" in your dose-response curves. Diagnosis: This often indicates contamination with Desisobutyl-n-butyl Bortezomib (or other isomers). The analog acts as a competitive inhibitor with lower potency, effectively diluting the active drug concentration. Action Plan:

  • Request CoA: Check the "Related Substances" section of your Certificate of Analysis. Look for "Impurity A" or "Desisobutyl-n-butyl analog" > 0.5%.

  • Run LC-MS: The analog has the same molecular weight (Isomer) but different retention time on C18 columns due to the linear vs. branched chain.

    • Tip: Use a Phenyl-Hexyl column for better separation of these structural isomers.

Scenario 2: "I see cytotoxicity in proteasome-resistant cells."

Issue: Cells resistant to Bortezomib (e.g., PSMB5 mutants) are still dying when treated with high concentrations of a batch containing the analog. Diagnosis: Off-target toxicity. The n-butyl analog is likely inhibiting non-proteasomal targets (e.g., HtrA2/Omi or lysosomal cathepsins) which are not affected by the PSMB5 mutation. Action Plan:

  • Use a Negative Control: Test the pure Desisobutyl-n-butyl analog (available as a reference standard) on your resistant cells.

  • Rescue Experiment: Treat with a Caspase inhibitor (Z-VAD-FMK). If toxicity persists, it confirms non-apoptotic (likely necrotic/lysosomal) death driven by off-targets.

Scenario 3: "Western Blots show LC3-II accumulation but no substrate accumulation."

Issue: You see markers of autophagy inhibition (LC3-II increase) but key proteasome substrates (e.g., I


B

, p21) are not accumulating as expected. Diagnosis: The analog is inhibiting Cathepsin L (lysosomal turnover) more potently than the proteasome at the concentration used. Action Plan:
  • Measure Proteasome Activity Directly: Use a fluorogenic substrate assay (Suc-LLVY-AMC) rather than Western blot to quantify proteasome inhibition specifically.

  • Titrate: Lower the dose. Proteasome inhibition should occur at low nM; Cathepsin inhibition usually requires high nM to

    
    M concentrations.
    

Part 4: Experimental Protocols

Protocol A: Differential Protease Inhibition Assay

To distinguish between specific proteasome inhibition and off-target serine protease inhibition.

Materials:

  • Substrate A (Proteasome): Suc-LLVY-AMC (Chymotrypsin-like).

  • Substrate B (Cathepsin G/Chymase): Suc-AAPF-pNA.

  • Buffer: 50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM DTT (Proteasome); 100 mM HEPES pH 7.5 (Cathepsin).

Step-by-Step:

  • Lysate Preparation: Harvest cells in passive lysis buffer (avoid protease inhibitors).

  • Incubation: Incubate lysate (5

    
    g) with increasing concentrations (1 nM – 10 
    
    
    
    M) of Bortezomib vs. Desisobutyl-n-butyl Analog for 30 min at 37°C.
  • Substrate Addition: Add Substrate A (50

    
    M) to set 1 and Substrate B (100 
    
    
    
    M) to set 2.
  • Readout: Measure fluorescence (AMC: Ex 380/Em 460) or Absorbance (pNA: 405 nm) kinetically for 60 min.

  • Analysis:

    • Bortezomib: Should inhibit Substrate A at

      
       nM. Substrate B inhibition should be 
      
      
      
      M.
    • Analog: Will show shifted

      
       for Substrate A (e.g., >50-100 nM) but potentially similar or steeper inhibition of Substrate B.
      
Protocol B: LC-MS Identification of Impurity

To verify the purity of your Bortezomib stock.

  • Column: C18 or Phenyl-Hexyl (150 x 4.6 mm, 3.5

    
    m).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 80% B over 20 minutes.

  • Detection: ESI+ (m/z 385.2 [M+H]+).

  • Note: Since they are isomers (MW 384.24), MS alone cannot distinguish them. You must rely on Retention Time . The linear n-butyl analog is generally more hydrophobic and will elute later than the branched isobutyl parent on a reverse-phase column.

Part 5: References

  • Ivanov, A. S., et al. (2012).[2] "Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology." Scientia Pharmaceutica, 80(1), 67-76. Link

  • Periyasamy-Thandavan, S., et al. (2010).[3] "Bortezomib blocks the catabolic process of autophagy via a cathepsin-dependent mechanism."[3] Autophagy, 6(1), 19-35.[3] Link

  • Kisselev, A. F., et al. (2006). "Characterization of peptidyl boronic acid inhibitors of mammalian 20 S and 26 S proteasomes." Journal of Biological Chemistry, 281, 8582-8590. Link

  • Arastu-Kapur, S., et al. (2011). "Nonproteasomal targets of the proteasome inhibitors bortezomib and carfilzomib: a link to clinical adverse events." Clinical Cancer Research, 17(9), 2734-2743. Link

  • Simson Pharma. "Bortezomib Impurity Standards & Desisobutyl-n-butyl Bortezomib Data Sheet." Link

Sources

"Desisobutyl-n-butyl Bortezomib" degradation and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standard Stability & Degradation Profile

Executive Summary & Compound Identity

Desisobutyl-n-butyl Bortezomib is a critical process-related impurity and structural analog of Bortezomib. Chemically, it represents the Norleucine analog of the parent drug, where the isobutyl side chain of the leucine moiety is replaced by an n-butyl chain.

This compound typically arises from contamination in the L-Leucine starting material (containing L-Norleucine) during the synthesis of the peptide backbone. Due to its close structural similarity to Bortezomib, it acts as a "critical pair" in HPLC separations, requiring precise handling to distinguish it from the parent peak and other degradation products.

Parameter Technical Specification
Chemical Name ((R)-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)pentyl)boronic acid
Common Name Bortezomib Norleucine Analog; Desisobutyl-n-butyl Impurity
CAS Number 1104011-35-9
Molecular Formula C₁₉H₂₅BN₄O₄
Critical Instability Oxidative Deboronation (Irreversible); Boroxine Trimerization (Reversible)

Module 1: Storage & Handling Protocols

The Boronic Acid Paradox

The primary challenge with Desisobutyl-n-butyl Bortezomib is its boronic acid tail. In the solid state, boronic acids spontaneously dehydrate to form cyclic anhydrides called boroxines (trimers).[1] This is not degradation; it is a reversible equilibrium. However, oxidative deboronation is irreversible degradation.

Your storage strategy must prevent oxidation while managing the trimer/monomer equilibrium.

Storage Decision Tree

StorageProtocol Start Received Shipment (Desisobutyl-n-butyl Bortezomib) StateCheck Is the vial sealed? Start->StateCheck LongTerm Long-Term Storage (> 1 week) StateCheck->LongTerm Yes ShortTerm Immediate Use (< 24 hours) StateCheck->ShortTerm Planning Exp Action_LT Store at -20°C Protect from Light Desiccator required LongTerm->Action_LT Action_ST Equilibrate to RT (Prevent condensation) ShortTerm->Action_ST Solubilization Reconstitution Solvent? Action_ST->Solubilization DMSO DMSO (Anhydrous) Recommended for Stock Solubilization->DMSO Preferred Methanol Methanol/Ethanol Risk: Ester Formation Solubilization->Methanol Avoid Warning CRITICAL: Avoid Protic Solvents for storage >4h Methanol->Warning

Figure 1: Decision matrix for the receipt, storage, and solubilization of boronic acid impurities.

Protocol 1: Reconstitution for Analytical Use

Objective: Ensure the trimer (boroxine) is fully hydrolyzed to the monomer species for accurate HPLC quantification.

  • Equilibration: Allow the vial to reach room temperature (20–25°C) inside a desiccator before opening. Why? Prevents condensation. Water promotes hydrolysis, but uncontrolled moisture leads to inconsistent weighing.

  • Solvent Choice:

    • Stock Solution: Use DMSO or DMA (Dimethylacetamide). These aprotic solvents suppress oxidative degradation better than alcohols.

    • Working Solution: Dilute with a mixture of water/acetonitrile.

  • The Hydrolysis Step (Critical):

    • Upon dilution into an aqueous-organic mobile phase, the boroxine trimer hydrolyzes back to the monomeric boronic acid.

    • Troubleshooting: If peak splitting occurs, ensure your sample diluent contains at least 10-20% water to force the equilibrium toward the monomer [1].

Module 2: Degradation Dynamics

Understanding the difference between reversible changes and irreversible damage is vital for interpreting your chromatograms.

Mechanism: The Two Pathways
  • Pathway A: Boroxine Cycle (Reversible Physical Change)

    • In the absence of water (solid state), three molecules of Desisobutyl-n-butyl Bortezomib lose three water molecules to form a six-membered boroxine ring.

    • Impact: Changes melting point and solubility but returns to active monomer in aqueous HPLC conditions.

  • Pathway B: Oxidative Deboronation (Irreversible Chemical Degradation)

    • Mediated by atmospheric oxygen or peroxides in solvents.

    • The C-B bond cleaves, replacing the boronic acid group with a hydroxyl group.

    • Product: The "Hydroxy-impurity" (an alcohol variant of the peptide).

Degradation Pathway Diagram

DegradationPathway Monomer Monomer (Active Species) R-B(OH)2 Boroxine Boroxine Trimer (Storage Form) (R-BO)3 Monomer->Boroxine - H2O (Drying) Impurity Deboronated Impurity (Alcohol Analog) R-OH Monomer->Impurity Oxidative Deboronation (Irreversible) Boroxine->Monomer + H2O (Reconstitution) Oxidation Oxidative Species (ROS / O2) Oxidation->Monomer

Figure 2: The equilibrium between monomer and trimer (yellow) vs. the irreversible oxidation pathway (red).

Module 3: Troubleshooting & FAQs

Scenario A: "I see multiple peaks in my reference standard chromatogram."

Diagnosis: This is often the "Boroxine Ghost" or Esterification.

ObservationRoot CauseCorrective Action
Broad/Split Peak Incomplete hydrolysis of the boroxine trimer.Ensure sample diluent contains >20% water. Sonicate for 5 mins.
Sharp Secondary Peak Ester formation with Methanol/Diols.Avoid dissolving in pure methanol. Use DMSO for stock, then dilute.
Peak at RRT ~0.9 Oxidative Deboronation (Impurity).Check solvent quality. THF/Ethers often contain peroxides that destroy boronic acids [2].
Scenario B: "The retention time (RT) is shifting."

Diagnosis: pH sensitivity of the Boronic Acid.

  • Explanation: Boronic acids can exist as trigonal planar (neutral) or tetrahedral (anionic) species depending on pH. The pKa of Bortezomib analogs is typically ~10, but interactions with silanols on the column can shift retention.

  • Fix: Ensure your mobile phase is buffered (e.g., 0.1% Formic Acid or Ammonium Formate). Do not run in unbuffered water/acetonitrile.

Scenario C: "My recovery is low (<90%)."

Diagnosis: Adsorption or Volatility.

  • Explanation: While not volatile, the compound sticks to glass surfaces.

  • Fix: Use polypropylene or silanized glass vials.

Frequently Asked Questions (FAQ)

Q1: Can I store the reconstituted stock solution at 4°C?

  • Answer: Only for short periods (<24 hours). Boronic acids in solution are highly susceptible to oxidation. For storage >24 hours, aliquot and freeze at -80°C, but be aware that freeze-thaw cycles accelerate trimerization [3].

Q2: How do I distinguish Desisobutyl-n-butyl Bortezomib from Bortezomib in HPLC?

  • Answer: The n-butyl side chain is linear, whereas the Bortezomib isobutyl chain is branched. The n-butyl analog is slightly less bulky but may have different lipophilicity. On a C18 column, they may co-elute without optimized gradients. Use a Phenyl-Hexyl column for better selectivity based on pi-pi interactions and shape selectivity.

Q3: Is this impurity genotoxic?

  • Answer: It is a structural analog of the active pharmaceutical ingredient (API) and generally falls under the same toxicological class as Bortezomib (cytotoxic). Treat with high containment (OEL < 1 µg/m³) [4].

References

  • Pekol, T., et al. (2005). "Human metabolism of the proteasome inhibitor bortezomib: identification of circulating metabolites." Drug Metabolism and Disposition, 33(6), 771-777.

  • Labutti, J., et al. (2006).[2] "Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib." Chemical Research in Toxicology, 19(4), 539-546.[2]

  • Snyder, L. R., et al. (2011). "Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile." AAPS PharmSciTech, 12(1), 461.

  • MedChemExpress. (2024). "Bortezomib Impurity A (Desisobutyl-n-butyl) Safety Data Sheet."

Sources

"Desisobutyl-n-butyl Bortezomib" cytotoxicity in non-cancerous cells

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Assessing Cytotoxicity in Non-Cancerous Cells

Introduction

Welcome to the technical support guide for investigating the cytotoxic profile of Desisobutyl-n-butyl Bortezomib, a novel analog of the potent proteasome inhibitor, Bortezomib. As researchers and drug development professionals, understanding the effects of new chemical entities on non-cancerous cells is a critical step in evaluating their therapeutic potential and safety profile. Malignant cells often exhibit a heightened dependency on the ubiquitin-proteasome system (UPS) for survival, making them more sensitive to proteasome inhibitors than normal cells[1][2][3]. However, off-target effects and cytotoxicity in healthy tissues remain a significant concern[2][4].

This guide provides a comprehensive resource structured around frequently asked questions (FAQs) and a detailed troubleshooting section to address common challenges encountered during in vitro experiments. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights to ensure the integrity and reproducibility of your findings.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for a Bortezomib analog like Desisobutyl-n-butyl Bortezomib?

A1: Bortezomib and its analogs are highly specific, reversible inhibitors of the 26S proteasome[5][6]. The core mechanism involves the boron atom in the compound's structure, which binds to the catalytic site of the proteasome's β5 subunit, inhibiting its chymotrypsin-like activity[7][8]. This disruption of the proteasome, the cell's primary machinery for degrading ubiquitinated proteins, leads to several downstream consequences that can trigger cell death[6][9]:

  • NF-κB Pathway Inhibition: The proteasome is responsible for degrading IκB, the inhibitory protein that sequesters the NF-κB transcription factor in the cytoplasm. By inhibiting the proteasome, IκB is stabilized, preventing NF-κB from translocating to the nucleus and activating pro-survival genes[3][8].

  • Endoplasmic Reticulum (ER) Stress: Cancer cells, and other highly secretory cells, produce vast quantities of proteins. Proteasome inhibition leads to the accumulation of misfolded or unfolded proteins in the ER, triggering the Unfolded Protein Response (UPR) and ER stress, which can ultimately initiate apoptosis[8][10][11].

  • Accumulation of Pro-Apoptotic Factors: The degradation of key cell cycle regulators and pro-apoptotic proteins (e.g., p53, p21, Bax, Bid) is blocked, shifting the cellular balance towards apoptosis[12][13].

It is crucial to experimentally verify that Desisobutyl-n-butyl Bortezomib retains this primary mechanism of action.

Q2: Why is it critical to test cytotoxicity in non-cancerous cells?

A2: While the goal is to target malignant cells, the clinical utility of any therapeutic agent is defined by its therapeutic window—the concentration range where it is effective against the disease without causing unacceptable toxicity to the patient. Testing in non-cancerous cells helps to:

  • Identify Off-Target Toxicities: Determine if the compound affects other cellular machinery besides the proteasome. For example, Bortezomib has been shown to inhibit serine proteases like cathepsin G at certain concentrations, which may contribute to side effects like peripheral neuropathy[4].

  • Establish a Selectivity Index: By comparing the IC50 (half-maximal inhibitory concentration) in cancer cell lines versus non-cancerous cell lines (e.g., primary cells, immortalized non-malignant lines), you can quantify the compound's selectivity for cancer cells. A higher selectivity index is desirable.

  • Predict Potential In Vivo Side Effects: While in vitro models are a simplification, significant cytotoxicity in cell types relevant to known side effects of the drug class (e.g., neuronal cells for neurotoxicity, endothelial cells for cardiovascular effects) can provide early warnings[4][10].

Q3: What types of non-cancerous cells are appropriate as controls?

A3: The choice of cell line depends on the research context. Good options include:

  • Peripheral Blood Mononuclear Cells (PBMCs): Freshly isolated PBMCs from healthy donors are an excellent primary cell model to assess general cytotoxicity and effects on immune cells[14][15].

  • Immortalized, Non-Transformed Cell Lines: Lines like human foreskin fibroblasts (HFF), human umbilical vein endothelial cells (HUVECs)[10], or epithelial lines like MCF 10A provide reproducible, non-cancerous models.

  • Tissue-Specific Primary Cells: If a particular off-target toxicity is suspected (e.g., neurotoxicity), using primary neurons or differentiated neuronal cell lines (like SH-SY5Y) is highly relevant[4].

Troubleshooting Guide

Issue 1: I'm seeing higher-than-expected cytotoxicity in my non-cancerous control cells.

Question: The IC50 value for Desisobutyl-n-butyl Bortezomib in my non-cancerous cell line is very close to the IC50 in my cancer cell line. What could be the cause, and how can I investigate it?

Answer: This observation suggests low selectivity and could arise from several factors. Here is a systematic approach to troubleshoot:

  • Confirm Proteasome Inhibition: First, verify that the observed cytotoxicity is indeed due to proteasome inhibition.

    • Action: Perform a proteasome activity assay in cell lysates from both your cancer and non-cancerous cells treated with the compound. This will directly measure the inhibition of chymotrypsin-like, trypsin-like, and caspase-like activities[16].

    • Rationale: If the compound inhibits the proteasome at similar concentrations in both cell types, it suggests the non-cancerous line may be unusually sensitive to proteasome inhibition or that the compound has off-target effects.

  • Investigate Off-Target Effects: Bortezomib analogs, particularly those with a boronic acid warhead, can inhibit other proteases[4].

    • Action: Use a structurally different proteasome inhibitor (e.g., an epoxyketone like Carfilzomib) as a control. If this different inhibitor shows a better selectivity profile, it points towards an off-target effect specific to your boronic acid-based compound[4][16].

    • Rationale: Off-target effects can contribute significantly to cytotoxicity, masking the true selectivity of proteasome inhibition. Bortezomib's known inhibition of serine proteases is a key example of a non-proteasomal mechanism contributing to its side-effect profile[4].

  • Evaluate Cell Proliferation Rate: Rapidly dividing cells, whether cancerous or not, have a higher protein turnover rate and are generally more sensitive to proteasome inhibition[1].

    • Action: Compare the doubling time of your non-cancerous and cancer cell lines.

    • Rationale: If your chosen non-cancerous cell line proliferates very quickly, its sensitivity might be more reflective of its high metabolic rate rather than a lack of compound selectivity. Consider using a more slowly dividing or quiescent non-cancerous cell type for comparison.

Visualizing the Problem: Cytotoxicity Troubleshooting Workflow

The following diagram outlines the logical steps for troubleshooting unexpected cytotoxicity results.

G start High Cytotoxicity Observed in Non-Cancerous Cells q1 Is cytotoxicity caused by proteasome inhibition? start->q1 action1 Perform Proteasome Activity Assay q1->action1 Investigate result1 Proteasome inhibited at similar conc. in all cells action1->result1 Yes result2 Cytotoxicity occurs at lower conc. than proteasome inhibition action1->result2 No q2 Is the effect specific to this compound class? result1->q2 conclusion2 Conclusion: Likely off-target cytotoxicity. Investigate other pathways. result2->conclusion2 action2 Test with a structurally different inhibitor (e.g., Carfilzomib) q2->action2 Investigate result3 Different inhibitor shows better selectivity action2->result3 conclusion1 Conclusion: Compound has off-target effects or low intrinsic selectivity. result3->conclusion1

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Issue 2: My cytotoxicity assay results are inconsistent between experiments.

Question: I am using an MTT assay to measure cell viability, but my dose-response curves vary significantly from one day to the next. What are the common pitfalls?

Answer: Reproducibility is key. Inconsistent results in cell-based assays often stem from subtle variations in protocol execution. Here’s a checklist to ensure consistency:

  • Compound Solubility and Stability:

    • Problem: Proteasome inhibitors are often dissolved in DMSO, and improper handling can lead to precipitation or degradation[16].

    • Solution: Always prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. When diluting into aqueous culture medium for your experiment, ensure the final DMSO concentration is low and consistent across all wells (typically <0.1%) to avoid solvent-induced toxicity. Vortex the diluted solution immediately before adding it to the cells. Prepare fresh dilutions for each experiment from the frozen stock.

  • Cell Seeding and Health:

    • Problem: Variations in cell number per well and the overall health of the cells at the start of the experiment are major sources of error[17][18].

    • Solution:

      • Passage Number: Use cells within a consistent, low passage number range, as high passage numbers can lead to phenotypic drift.

      • Cell Counting: Use an automated cell counter or a hemocytometer to ensure you are seeding the precise number of cells.

      • Edge Effects: Microtiter plates can suffer from "edge effects," where wells on the perimeter evaporate faster, concentrating media components and drugs. Avoid using the outer wells for experimental data or ensure they are filled with sterile PBS or media to create a humidity barrier[19].

      • Confluency: Seed cells at a density that prevents them from becoming over-confluent by the end of the assay period, as this can independently induce cell death.

  • Assay Timing and Metabolic Activity:

    • Problem: MTT and other tetrazolium salt-based assays (WST-1, XTT) measure metabolic activity, not necessarily cell number. A compound can inhibit metabolic processes without immediately killing the cell, leading to a misinterpretation of viability.

    • Solution:

      • Incubation Time: Ensure the incubation time with the drug (e.g., 24, 48, 72 hours) is precisely controlled[20].

      • Orthogonal Assay: Validate your findings with a different type of cytotoxicity assay that measures a distinct cellular process. For example, a lactate dehydrogenase (LDH) release assay measures membrane integrity, providing a direct marker of cytolysis.

Data Presentation: Example IC50 Summary

When presenting your data, a clear, tabular format is essential for comparing the cytotoxic potential of your compound across different cell lines.

Cell LineCell TypeCancerousBortezomib IC50 (nM, 48h)Desisobutyl-n-butyl Bortezomib IC50 (nM, 48h)Selectivity Index*
MM.1SMultiple MyelomaYes~5-10[Your Data]-
RPMI-8226Multiple MyelomaYes~3-20[Your Data]-
PBMCsPeripheral Blood MononuclearNo>100[Your Data][Calculate]
HUVECEndothelialNo~25-50[Your Data][Calculate]

*Selectivity Index = IC50 in Non-Cancerous Cells / IC50 in Cancer Cells. A higher value is more favorable. (Note: Bortezomib IC50 values are approximate and can vary based on experimental conditions.[3][20])

Key Experimental Protocols

Protocol 1: Cell Viability Assessment using WST-1 Assay

This protocol provides a robust method for determining cell viability based on the cleavage of the tetrazolium salt WST-1 by cellular mitochondrial dehydrogenases.

Materials:

  • 96-well clear-bottom, black-walled tissue culture plates[19].

  • Your selected non-cancerous and cancer cell lines.

  • Complete culture medium.

  • Desisobutyl-n-butyl Bortezomib stock solution (e.g., 10 mM in DMSO).

  • WST-1 reagent.

  • Microplate spectrophotometer.

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in complete culture medium to the desired density (e.g., 5,000-10,000 cells/100 µL).

    • Dispense 100 µL of the cell suspension into each well of the 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of Desisobutyl-n-butyl Bortezomib in complete culture medium from your DMSO stock. Remember to prepare a vehicle control (medium with the same final concentration of DMSO, e.g., 0.1%).

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C. The incubation time should be optimized to ensure the absorbance values are within the linear range of the plate reader.

    • Gently shake the plate for 1 minute to ensure a homogenous mixture.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 620-690 nm to subtract background noise[20].

  • Data Analysis:

    • Subtract the absorbance of the media-only blank from all readings.

    • Calculate cell viability as a percentage of the vehicle control: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

    • Plot the % Viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Proteasome Chymotrypsin-Like Activity Assay

This protocol directly measures the compound's ability to inhibit the primary catalytic activity of the proteasome in cell lysates.

Materials:

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM EDTA, 150 mM NaCl, 1% Triton X-100).

  • Fluorogenic proteasome substrate: Suc-LLVY-AMC.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Protein quantification assay (e.g., Bradford).

  • Black 96-well plates.

  • Fluorometric plate reader (Excitation: ~360 nm, Emission: ~460 nm).

Procedure:

  • Cell Lysate Preparation:

    • Treat cells in a culture dish with Desisobutyl-n-butyl Bortezomib or vehicle for a short duration (e.g., 1-2 hours).

    • Wash cells with cold PBS and scrape them into Cell Lysis Buffer.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris[16].

    • Collect the supernatant (lysate) and determine the protein concentration.

  • Assay Setup:

    • In a black 96-well plate, add 20-50 µg of protein lysate to each well.

    • For each sample, prepare a parallel well containing lysate plus a high concentration of a known proteasome inhibitor (e.g., 20 µM MG-132) to measure non-proteasomal background fluorescence[16].

    • Bring the total volume in each well to 100 µL with Assay Buffer.

  • Kinetic Measurement:

    • Initiate the reaction by adding the Suc-LLVY-AMC substrate to each well to a final concentration of 50-100 µM.

    • Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader and measure the fluorescence kinetically over 30-60 minutes[16].

  • Data Analysis:

    • Calculate the rate of AMC release (increase in fluorescence over time) for each well.

    • Subtract the rate of the background control (lysate + MG-132) from the experimental wells to determine the specific proteasome activity.

    • Compare the activity in treated samples to the vehicle control to determine the percent inhibition.

Visualizing the Mechanism: Proteasome Inhibition Pathway

This diagram illustrates the key cellular pathways affected by proteasome inhibitors like Bortezomib and its analogs.

G cluster_0 Cytoplasm cluster_1 Nucleus IkB IκB NFkB NF-κB IkB_NFkB IκB-NF-κB (Inactive Complex) Proteasome 26S Proteasome IkB_NFkB->Proteasome Degradation NFkB_nuc NF-κB IkB_NFkB->NFkB_nuc Translocation (when IκB is degraded) Apoptosis Apoptosis Proteasome->Apoptosis Inhibition leads to Misfolded Misfolded Proteins Misfolded->Proteasome Degradation ERStress ER Stress / UPR Misfolded->ERStress Accumulation causes Bortezomib Desisobutyl-n-butyl Bortezomib Bortezomib->Proteasome Inhibits SurvivalGenes Pro-Survival Genes (e.g., Bcl-2) NFkB_nuc->SurvivalGenes Activates SurvivalGenes->Apoptosis Inhibits ERStress->Apoptosis Can trigger

Caption: Mechanism of proteasome inhibitor-induced apoptosis.

References

  • Benchchem. (n.d.). Proteasome Inhibitor Experiments: Technical Support Center. Retrieved from Benchchem website.[16]

  • Fribley, A., et al. (2011). Preferential cytotoxicity of bortezomib towards hypoxic tumor cells via overactivation of ER stress pathways. PMC.[10]

  • Roure, F., et al. (2007). The proteasome inhibitor bortezomib induces apoptosis in mantle-cell lymphoma through generation of ROS and Noxa activation independent of p53 status. Blood.[1]

  • Kupperman, E., et al. (2011). Nonproteasomal Targets of the Proteasome Inhibitors Bortezomib and Carfilzomib: a Link to Clinical Adverse Events. AACR Journals.[4]

  • Podhorecka, M., et al. (2010). In vitro cytotoxic effect of proteasome inhibitor bortezomib in combination with purine nucleoside analogues on chronic lymphocytic leukaemia cells. PubMed.[21]

  • Wikipedia. (2023). Bortezomib. Retrieved from Wikipedia.[5]

  • Saba, N. S., et al. (2017). Cytotoxic effects of bortezomib in myelodysplastic syndrome/acute myeloid leukemia depend on autophagy-mediated lysosomal degradation of TRAF6 and repression of PSMA1. PMC.[11]

  • Moreau, P., & Richardson, P. G. (2013). Overview of Proteasome Inhibitor-Based Anti-cancer Therapies: Perspective on Bortezomib and Second Generation Proteasome Inhibitors versus Future Generation Inhibitors of Ubiquitin-Proteasome System. PMC.[2]

  • Yari, A., et al. (2022). Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. PMC.[7]

  • Patsnap Synapse. (2024). What is the mechanism of Bortezomib? Retrieved from Patsnap Synapse.[6]

  • Ahmad, N., et al. (2010). Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib. PMC.[8]

  • Hideshima, T., et al. (2009). Aggresome induction by proteasome inhibitor bortezomib and α-tubulin hyperacetylation by tubulin deacetylase (TDAC) inhibitor LBH589 are synergistic in myeloma cells. Blood.[14]

  • Sisto, M., et al. (2022). Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines. MDPI.[15]

  • Basile, A., et al. (2023). Natural Agents as Novel Potential Source of Proteasome Inhibitors with Anti-Tumor Activity: Focus on Multiple Myeloma. MDPI.[22]

  • CancerNetwork. (2004). Discovery, Development, and Clinical Applications of Bortezomib. Retrieved from CancerNetwork.[9]

  • Roccaro, A. M., et al. (2006). Proteasome inhibitors: antitumor effects and beyond. PubMed.[23]

  • Goldberg, A. L. (2012). Development of proteasome inhibitors as research tools and cancer drugs. Harvard DASH.[24]

  • Herrero, E., et al. (2021). Protocol for the analysis of proteasome activity, assembly state, and composition in fission yeast extracts using native gels. PMC.[25]

  • Chen, D., et al. (2011). Bortezomib as the First Proteasome Inhibitor Anticancer Drug: Current Status and Future Perspectives. PMC.[3]

  • Santarpia, L., et al. (2020). The proteasome as a druggable target with multiple therapeutic potentialities: Cutting and non-cutting edges. PMC.[26]

  • Cusack, J. C., Jr. (2005). Preclinical evaluation of the proteasome inhibitor bortezomib in cancer therapy. PMC.[12]

  • Strauss, S. J., et al. (2007). The proteasome inhibitor bortezomib acts independently of p53 and induces cell death via apoptosis and mitotic catastrophe in B-cell lymphoma cell lines. PubMed.[13]

  • R&D Systems. (n.d.). Protocols & Troubleshooting Guides. Retrieved from R&D Systems.

  • Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Retrieved from Promega Corporation.[17]

  • Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube.[18]

  • Singh, R., et al. (2018). Network-Based Analysis of Bortezomib Pharmacodynamic Heterogeneity in Multiple Myeloma Cells. PMC.[20]

  • SelectScience. (2021). How to optimize your cell-based assays: Overcoming common challenges. Retrieved from SelectScience.[19]

Sources

troubleshooting "Desisobutyl-n-butyl Bortezomib" proteasome inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Proteasome Inhibition Assays

Product Snapshot & Mechanistic Context

Desisobutyl-n-butyl Bortezomib (CAS: 1104011-35-9) is a structural analog and known impurity of the clinical proteasome inhibitor Bortezomib. Structurally, the isobutyl side chain (mimicking Leucine) of the parent compound is replaced by an n-butyl chain (mimicking Norleucine).

While often used as a reference standard for impurity profiling (USP Impurity/Degradant), it retains proteasome inhibitory activity. However, its binding kinetics and affinity (


) differ from the parent compound due to the steric alteration in the P1 position, which affects the fit within the S1 hydrophobic pocket of the proteasome 

5 subunit.
Comparative Data Profile
FeatureBortezomib (Parent)Desisobutyl-n-butyl Bortezomib
Side Chain (P1) Isobutyl (Branched)n-Butyl (Linear)
Target 20S Proteasome (

5 site)
20S Proteasome (

5 site)
Warhead Boronic AcidBoronic Acid
Primary Use Clinical TherapeuticImpurity Standard / Structural Probe
Solubility Risk High (Boroxine formation)High (Boroxine formation)
Oxidation Risk High (Deboronation)High (Deboronation)

Mechanistic Visualization

The following diagram illustrates the critical "Decision Nodes" where assays typically fail when using boronic acid inhibitors like Desisobutyl-n-butyl Bortezomib.

ProteasomeInhibition cluster_legend Critical Failure Points Start Inhibitor Preparation (Desisobutyl-n-butyl Bortezomib) Solubility Solubilization (DMSO) Start->Solubility Boroxine Equilibrium: Boronic Acid ⇌ Boroxine Trimer (Loss of Active Monomer) Solubility->Boroxine High Conc. Buffer Assay Buffer Prep Solubility->Buffer Dilution Interference DTT/Mercaptoethanol Present? (Complexes with Boron) Buffer->Interference Binding 20S Proteasome Binding (Thr1-O-Boron Covalent Bond) Interference->Binding No Reducing Agents Readout Fluorogenic Substrate Cleavage (Suc-LLVY-AMC) Interference->Readout Reducing Agents Present (FALSE NEGATIVE) StericFit P1 Pocket Fit (Linear n-butyl vs Branched Isobutyl) Binding->StericFit StericFit->Readout Reduced Potency vs Parent

Figure 1: Critical workflow path for boronic acid proteasome inhibitors. Note the interference node where reducing agents can neutralize the inhibitor.

Troubleshooting Guides (Q&A)

Category A: Solubility & Stability[1][2]

Q1: My stock solution has formed a precipitate or looks cloudy after freezing. Is the compound degraded?

  • Diagnosis: This is likely Boroxine Formation , not degradation. Boronic acids exist in equilibrium between the monomeric acid (active) and the cyclic trimeric anhydride (boroxine). This equilibrium shifts toward the insoluble trimer at high concentrations or in non-polar environments.

  • Solution:

    • Sonication: Sonicate the DMSO stock for 5–10 minutes at room temperature.

    • Add Mannitol: If preparing aqueous stocks, add a 10-fold molar excess of mannitol. Mannitol forms a soluble, reversible ester with the boronic acid, preventing trimerization (this is the formulation strategy for Velcade®).

Q2: I see a loss of potency over time in my DMSO stock.

  • Diagnosis: Oxidative Deboronation .[1] The C-B bond is susceptible to cleavage by reactive oxygen species (ROS), converting the boronic acid into an alcohol (which is inactive against the proteasome).

  • Solution:

    • Store stocks at -80°C under argon or nitrogen gas.

    • Avoid repeated freeze-thaw cycles; aliquot immediately upon first solubilization.

    • Check Purity: Run an LC-MS. If you see a mass shift corresponding to -B(OH)₂

      
       -OH, the compound has oxidized.
      
Category B: In Vitro Enzymatic Assays (20S Proteasome)

Q3: I am observing no inhibition even at high concentrations, but the compound is pure.

  • Diagnosis: Buffer Interference (The "DTT Trap"). This is the most common error. Reducing agents like Dithiothreitol (DTT) or

    
    -Mercaptoethanol contain vicinal diols or thiols that form stable cyclic complexes with the boron atom, effectively neutralizing the "warhead."
    
  • Solution:

    • Remove DTT: Use a reducing agent-free assay buffer.

    • Alternative: If a reducing agent is strictly required for proteasome stability, use TCEP (Tris(2-carboxyethyl)phosphine), which does not interfere with boronic acids.

Q4: The IC50 of Desisobutyl-n-butyl Bortezomib is significantly higher (weaker) than Bortezomib. Is my batch bad?

  • Diagnosis: Structural Affinity Shift. This is likely a real biological result. The proteasome

    
    5 subunit's S1 pocket is hydrophobic and shaped to accommodate bulky, branched side chains (like Phenylalanine or Leucine).
    
  • Explanation: The n-butyl group is linear. While it is hydrophobic, it lacks the steric bulk to fill the S1 pocket as tightly as the isobutyl group of Bortezomib. This reduced Van der Waals contact typically results in a higher

    
     (lower potency).
    
  • Action: Do not normalize concentrations 1:1 with Bortezomib. Perform a full dose-response curve to determine the specific

    
     for this analog.
    
Category C: Cell-Based Assays

Q5: The compound inhibits the purified enzyme but shows no cytotoxicity in cells.

  • Diagnosis: Permeability or Metabolism.

  • Solution:

    • Metabolism: Liver microsomes (CYP450) can rapidly deboronate these compounds. Ensure your cell line does not have high CYP activity (e.g., avoid HepG2 unless that is the target).

    • Incubation Time: Boronic acids are slowly reversible inhibitors. Ensure incubation times are sufficient (24–48 hours) for downstream apoptotic signaling (caspase-3/7 activation) to occur.

Validated Protocol: 20S Proteasome Inhibition Assay

Objective: Determine the inhibitory potency (


) of Desisobutyl-n-butyl Bortezomib against the Chymotrypsin-like (

5) activity of the 20S proteasome.

Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM ATP. (CRITICAL: NO DTT) .

  • Substrate: Suc-LLVY-AMC (Fluorogenic, specific for

    
    5). Final Conc: 50 
    
    
    
    M.
  • Enzyme: Purified Human 20S Proteasome (Final Conc: 2–5 nM).

  • Inhibitor: Desisobutyl-n-butyl Bortezomib (dissolved in DMSO).

Step-by-Step Workflow:

  • Preparation of Stocks:

    • Prepare a 10 mM stock of Desisobutyl-n-butyl Bortezomib in 100% DMSO.

    • Perform serial dilutions (1:3) in DMSO to generate an 8-point concentration curve (e.g., 10

      
      M down to 0.004 
      
      
      
      M).
  • Intermediate Dilution (The "Solvent Shift"):

    • Dilute the DMSO points 1:20 into Assay Buffer. This reduces DMSO concentration to 5% to prevent enzyme denaturation.

  • Enzyme Pre-Incubation (Thermodynamic Equilibrium):

    • Add 10

      
      L of diluted inhibitor to a black 96-well plate.
      
    • Add 40

      
      L of 20S Proteasome solution.
      
    • Incubate for 15 minutes at 37°C.

    • Why? Boronic acids form a tetrahedral intermediate with the active site Threonine.[1] This bond formation is time-dependent.

  • Substrate Addition:

    • Add 50

      
      L of Suc-LLVY-AMC substrate (100 
      
      
      
      M stock
      
      
      50
      
      
      M final).
  • Kinetic Readout:

    • Immediately read fluorescence (Ex: 380 nm / Em: 460 nm) every 2 minutes for 60 minutes.

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Plot Slope vs. Log[Inhibitor].

    • Fit to a 4-parameter logistic model to derive

      
      .
      

References

  • Vertex Pharmaceuticals/Millennium. (2003). Velcade® (bortezomib) Prescribing Information.[2][3] (Detailed mechanism of boronic acid inhibition and mannitol ester equilibrium). Link

  • Kisselev, A. F., et al. (2012). Proteasome inhibitors: from the bedside to the bench. Chemistry & Biology.[2][3] (Review of proteasome inhibitor classes and mechanisms). Link

  • Adams, J., et al. (1998). Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids.[1][4][5] Bioorganic & Medicinal Chemistry Letters. (Foundational SAR data on boronic acid side-chain modifications). Link

  • United States Pharmacopeia (USP). Bortezomib Monograph. (Defines impurity profiles including Desisobutyl and other analogs). Link

  • Baker, S. J., et al. (2009). Therapeutic potential of boronic acids.[1][3][5] Future Medicinal Chemistry. (Discusses boroxine equilibrium and oxidative deboronation issues). Link

Sources

Technical Support Center: Troubleshooting Desisobutyl-n-butyl Bortezomib Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Desisobutyl-n-butyl Bortezomib is a structural analog and process impurity of Bortezomib (Velcade®) where the leucine isobutyl side chain is replaced by a linear n-butyl chain (norleucine).

Users frequently report inconsistent potency (IC50 shifts >10-fold) and poor inter-assay reproducibility . As a Senior Application Scientist, I have identified that these inconsistencies rarely stem from the biological target itself, but rather from the unique chemical instability of the boronic acid moiety .

This guide addresses the three critical failure modes: Oxidative Deboronation , Boroxine-Monomer Equilibrium , and Reversible Binding Kinetics .

Module 1: Chemical Stability & Handling

The "Hidden" Degradation Pathway

Unlike standard small molecules, peptide boronic acids are Lewis acids that exist in a complex equilibrium. The primary cause of "inactive" batches or shifting baselines is Oxidative Deboronation .

Mechanism of Failure

In the presence of dissolved oxygen or reactive oxygen species (ROS) in media, the Carbon-Boron (C-B) bond is cleaved. This converts the active boronic acid into an alcohol (carbinolamide) which is biologically inactive against the proteasome.

  • Risk Factor: High. This reaction is accelerated by trace metals and basic pH.

  • Symptom: The compound loses potency over the duration of a 24-48h assay, appearing less potent than it really is.

The Boroxine Trap

In the solid state and high concentrations (DMSO stocks), this compound dehydrates to form a cyclic Boroxine Trimer (anhydride).

  • The Issue: The trimer is inactive. It must hydrolyze back to the monomer to bind the proteasome.

  • Inconsistency Source: If you dose cells directly from a high-concentration DMSO stock into aqueous media without a mixing step, the trimer may precipitate or fail to hydrolyze instantly, leading to variable effective concentrations.

Visualization: Stability & Equilibrium Pathways

The following diagram illustrates the critical chemical states of the compound.

G Trimer Boroxine Trimer (Solid/Stock Form) INACTIVE Monomer Desisobutyl-n-butyl Bortezomib (Monomer) ACTIVE DRUG Trimer->Monomer Hydrolysis (Fast in H2O) Complex Proteasome-Drug Complex (Inhibition) Monomer->Complex Reversible Binding Inactive Deboronated Metabolite (Alcohol) PERMANENTLY INACTIVE Monomer->Inactive Oxidative Deboronation (Irreversible)

Figure 1: The chemical lifecycle of Desisobutyl-n-butyl Bortezomib. Note that oxidative deboronation is an irreversible sink that reduces effective concentration.

Module 2: Assay Protocol Optimization

The "Wash Step" Pitfall

Bortezomib and its n-butyl analog are slow-binding, reversible inhibitors .

  • The Error: Many researchers use protocols designed for irreversible inhibitors (like Carfilzomib). If you wash cells after a short incubation (e.g., 1 hour) to remove the drug, the compound will dissociate from the proteasome during the subsequent incubation, leading to "false weak" results.

  • The Fix: Use a Continuous Exposure protocol or ensure the "washout" phase is accounted for in your kinetic modeling.

Media Interference (The Cis-Diol Effect)

Boronic acids form reversible esters with cis-diols (e.g., Pyruvate, Glucose, Catechols).

  • Observation: IC50 values shift significantly between DMEM (High Glucose) and RPMI, or when Pyruvate is added.

  • Mechanism: Components like Pyruvate can competitively bind the boronic acid, reducing the free fraction available to enter the cell and bind the proteasome

    
    5 subunit.
    
Troubleshooting Matrix

Use this table to diagnose your specific inconsistency.

SymptomProbable CauseCorrective Action
IC50 increases (potency drops) over time Oxidative Deboronation 1. Avoid pre-incubating drug in media >15 mins.2. Use fresh media; avoid "aged" media with accumulated ROS.
High variability between replicates Boroxine Precipitation 1. Sonicate DMSO stocks.2. Perform an intermediate dilution in PBS/Media (10x) before adding to cells to ensure monomer formation.
Compound appears inactive in Wash Assay Fast

(Dissociation)
Switch to a Continuous Exposure assay (leave drug on cells for 24-48h).
Potency lower than Parent (Bortezomib) Steric Fit / Lipophilicity The n-butyl chain is linear (vs. branched isobutyl). This alters the hydrophobic fit in the S1 pocket. This is a real biological difference, not an error.

Module 3: Experimental Workflow

To guarantee reproducible data, follow this self-validating workflow.

Workflow Start Start: Solid Powder Stock Dissolve in 100% DMSO (Avoid Ethanol/Methanol) Start->Stock QC QC Check: Is solution clear? (Sonicate if hazy) Stock->QC Dilution Intermediate Dilution (100x) in Culture Media QC->Dilution Immediate Use Decision Assay Type? Dilution->Decision Wash Pulse-Chase (Wash) *NOT RECOMMENDED* Decision->Wash If Kinetic Study Cont Continuous Exposure (24-48h) Decision->Cont If Potency (IC50) Readout Readout (CellTiter-Glo / Proteasome-Glo) Within 30 mins of reagent addition Wash->Readout Cont->Readout

Figure 2: Optimized workflow emphasizing immediate use of dilutions and continuous exposure to prevent dissociation.

Frequently Asked Questions (FAQ)

Q: Can I store the diluted compound in media at 4°C for use next week? A: Absolutely not. Boronic acids are unstable in aqueous media containing sugars and oxygen. The compound will undergo oxidative deboronation and lose activity.[1] Always prepare fresh dilutions from the DMSO master stock immediately before dosing.

Q: Why is my reference standard (Bortezomib) working, but this impurity (Desisobutyl-n-butyl) fails? A: Commercial Bortezomib (Velcade) is formulated with Mannitol . The mannitol forms a boronate ester that stabilizes the drug against oxidation during storage and reconstitution. Your impurity standard is likely "neat" (pure powder) and lacks this protective excipient, making it far more sensitive to handling errors [1].

Q: Does the "n-butyl" substitution change the target? A: Unlikely. It still targets the 20S proteasome (


5 subunit). However, the linear n-butyl chain changes the lipophilicity and shape. This may alter cellular uptake  (P-gp efflux susceptibility) or the residence time  on the target, but the fundamental mechanism of action remains proteasome inhibition [2].

References

  • Stella, V. J., et al. (2020).[2] "Bortezomib Aqueous Solubility in the Presence and Absence of D-Mannitol: A Clarification With Formulation Implications." Journal of Pharmaceutical Sciences.

    • Context: Explains the critical role of mannitol and the equilibrium between boronic acid and boroxine trimers.
  • Lippa, B., et al. (2013). "Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib."[1][3][4][5] Chemical Research in Toxicology.

    • Context: Defines the oxidative degradation mechanism that causes loss of potency in cell culture media.
  • Demo, S. D., et al. (2007). "Antitumor Activity of PR-171, a Novel Irreversible Inhibitor of the Proteasome." Cancer Research.

    • Context: Contrasts reversible boronates (Bortezomib) with irreversible inhibitors, highlighting the importance of washout protocols.

Sources

Technical Support Center: Desisobutyl-n-butyl Bortezomib In Vivo Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Ticket ID: DBB-IVO-2024
Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Introduction: The "Analog" Challenge

You are likely working with Desisobutyl-n-butyl Bortezomib (often classified as Impurity L or a Norleucine-analog of Bortezomib) to evaluate its specific toxicity profile or therapeutic window compared to the parent drug.

The Central Problem: Like Bortezomib, this molecule is a peptide boronic acid .[1][2] It faces two critical delivery hurdles:

  • Oxidative Instability: The boronic acid group is prone to oxidation (deboronation) and trimerization into inactive boroxines.

  • Poor Aqueous Solubility: The lipophilic peptide backbone coupled with the equilibrium between the boronic acid and its anhydride makes simple saline formulation impossible.

This guide provides the protocols to stabilize and solubilize this specific analog for reproducible in vivo data.

Module 1: Chemical Stabilization (The "Mannitol" Protocol)

Issue: You observe inconsistent IC50 values or precipitation in the syringe. Root Cause: Free boronic acids spontaneously dehydrate to form cyclic anhydrides (boroxines) and are susceptible to oxidation. Solution: You must convert the Desisobutyl-n-butyl Bortezomib into a Mannitol Boronic Ester prior to reconstitution. This mimics the commercial Velcade® formulation strategy, which is chemically compatible with the n-butyl side chain.

The Mechanism

The boronic acid moiety complexes with the cis-diols of mannitol. This ester is hydrolytically unstable (good for release) but chemically stable in the lyophilized state.

BoronicEquilibrium BoronicAcid Free Boronic Acid (Active / Unstable) Boroxine Boroxine Trimer (Inactive / Insoluble) BoronicAcid->Boroxine Dehydration (Storage) Ester Mannitol-Boronic Ester (Stable Pre-cursor) BoronicAcid->Ester + Mannitol (Lyophilization) Boroxine->BoronicAcid Hydration Mannitol D-Mannitol (Excipient) Ester->BoronicAcid + Saline (Injection)

Figure 1: The equilibrium control strategy. Converting the drug to a mannitol ester prevents trimerization during storage and ensures rapid dissolution upon reconstitution.

Protocol: Preparation of Mannitol-Ester Formulation

Use this for Intravenous (IV) or Intraperitoneal (IP) administration.

  • Stock Solution: Dissolve 10 mg Desisobutyl-n-butyl Bortezomib in 1 mL tert-butyl alcohol (TBA) .

    • Why TBA? It dissolves the peptide backbone and sublimates easily during freeze-drying.

  • Bulking Agent: Dissolve 100 mg D-Mannitol in 9 mL Water for Injection (WFI).

  • Mixing: Slowly add the drug/TBA solution to the Mannitol/Water solution while stirring.

    • Final Ratio: 1:10 (Drug:Mannitol) w/w.

  • Lyophilization: Freeze-dry the mixture immediately.

    • Result: A white, fluffy cake of the boronic ester.

  • Reconstitution: Add 0.9% Saline immediately before injection. The cake should dissolve instantly (<10 seconds).

Module 2: High-Dose Solubility (The "Organic" Protocol)

Issue: The mannitol protocol limits concentration (max ~1 mg/mL). You need higher doses for toxicology studies. Solution: Use a co-solvent system compatible with the n-butyl lipophilicity.

Warning: The n-butyl group is less sterically hindered than the isobutyl group of Bortezomib, potentially altering its packing in cyclodextrins. We recommend a PEG/DMSO approach over Cyclodextrins for this specific analog to avoid inclusion artifacts.

Vehicle Composition Table
ComponentGradeVolume %Function
DMSO Sterile, Anhydrous5%Primary solubilizer for the peptide backbone.
PEG 400 Low Endotoxin40%Viscosity modifier; prevents precipitation.
Tween 80 Polysorbate5%Surfactant to prevent aggregation.
PBS pH 7.450%Physiological buffer (Add LAST).
Mixing Order (Critical)
  • Weigh Desisobutyl-n-butyl Bortezomib.

  • Add DMSO and vortex until clear.

  • Add PEG 400 and Tween 80 ; vortex.

  • Slowly add warm (37°C) PBS while vortexing.

    • Troubleshooting: If cloudiness occurs, do not inject. It indicates the "n-butyl" analog has crashed out. Increase DMSO to 10%.

Module 3: Advanced Delivery (Liposomal Encapsulation)

Issue: Rapid clearance or severe peripheral neuropathy in animal models. Solution: Encapsulate the drug in "remote-loaded" liposomes using a boronic-polyol complexation gradient.

The Workflow

Standard passive loading fails because the drug leaks out. We utilize the affinity of the boronic acid for Tiron (a catechol derivative) or Meglumine inside the liposome to trap the drug.

LiposomeLoading Step1 1. Lipid Film Hydration (DSPC/Chol/PEG-DSPE) Buffer: 200mM Tiron (pH 8.0) Step2 2. Extrusion (100nm Polycarbonate Membrane) Step1->Step2 Step3 3. External Buffer Exchange (Dialysis against Saline) Result: Tiron ONLY inside Step2->Step3 Step4 4. Drug Loading Add Desisobutyl-n-butyl Bortezomib Incubate 60°C, 30 min Step3->Step4 Step5 5. Trapping Mechanism Drug crosses membrane -> Binds Tiron Forms stable complex Step4->Step5

Figure 2: Remote loading strategy. The drug permeates the lipid bilayer freely but becomes trapped once it binds to the Tiron payload inside.

Troubleshooting & FAQs

Q: My reconstituted solution turned yellow. Is it safe?

A: NO. Yellow discoloration in boronic acid solutions often indicates oxidation of the peptide backbone or the presence of degradation products (such as oxidative deboronation).

  • Fix: Ensure all solvents are degassed (nitrogen purged). Prepare fresh immediately before dosing.

Q: Can I use HP-β-Cyclodextrin instead of the Mannitol ester?

A: Proceed with caution. While HP-β-CD works for Bortezomib, the n-butyl chain is linear (unlike the branched isobutyl of Bortezomib). This changes the hydrodynamic radius and binding constant within the cyclodextrin cavity.

  • Test: If you must use CD, perform a phase-solubility study first. If the solution is not perfectly clear at 1000x centrifugation, the drug is not truly solubilized and bioavailability will be erratic.

Q: The mice are showing immediate respiratory distress after IV injection.

A: This is likely vehicle toxicity , not drug toxicity.

  • Check: Did you use the DMSO/PEG protocol? Rapid injection of PEG 400 can cause hemodynamic collapse.

  • Fix: Slow the injection rate (over 30 seconds) or switch to the Mannitol Protocol (Module 1) which is isotonic and vehicle-free.

References

  • FDA Center for Drug Evaluation and Research. (2003). Velcade (Bortezomib) NDA 21-602 Clinical Pharmacology and Biopharmaceutics Review. Link

    • Basis for the Mannitol-Ester stabiliz
  • Zhang, X., et al. (2023). Optimized Liposomal Delivery of Bortezomib for Advancing Treatment of Multiple Myeloma. Pharmaceutics. Link

    • Source for the Tiron-based remote loading str
  • Adams, J., et al. (1998). Proteasome Inhibitors: A Novel Class of Potent and Effective Antitumor Agents. Cancer Research. Link

    • Foundational chemistry of peptide boronic acid stability and boroxine equilibrium.
  • Mullard, A. (2011). Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile. AAPS PharmSciTech. Link

    • Critical data on the equilibrium between boronic acid and mannitol ester.

Sources

minimizing "Desisobutyl-n-butyl Bortezomib" peripheral neuropathy side effects

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for researchers and drug development professionals working with Desisobutyl-n-butyl Bortezomib (also known as the n-butyl analog of Bortezomib or Norleucine-Bortezomib; CAS: 1104011-35-9).

This compound is a structural analog and known impurity of Bortezomib where the isobutyl side chain (Leucine moiety) is replaced by an n-butyl chain (Norleucine moiety). Due to its structural homology, it shares the proteasome-inhibitory mechanism and the associated dose-limiting toxicity: Peripheral Neuropathy (PN) .

Subject: Minimizing Peripheral Neuropathy Side Effects in Preclinical & Clinical Workflows Status: Active Operator: Senior Application Scientist

Compound Profile & Mechanism of Toxicity

Q: Why does Desisobutyl-n-butyl Bortezomib cause peripheral neuropathy? A: Like its parent compound Bortezomib, Desisobutyl-n-butyl Bortezomib contains a boronic acid pharmacophore that reversibly inhibits the 26S proteasome (specifically the chymotrypsin-like activity of the


5 subunit). The neuropathy is a "Class Effect" driven by two primary mechanisms:
  • Mitochondrial Toxicity in Dorsal Root Ganglia (DRG): The boronic acid moiety can induce mitochondrial depolarization and inhibit Complex I/V, leading to ATP depletion and Reactive Oxygen Species (ROS) accumulation.

  • Off-Target Serine Protease Inhibition: It may inhibit HtrA2/Omi, a mitochondrial serine protease involved in neuronal survival, promoting apoptosis in non-dividing neurons.

Q: How does the n-butyl substitution affect toxicity compared to Bortezomib? A: The substitution of the branched isobutyl group (Leucine) with a linear n-butyl group (Norleucine) alters the lipophilicity and steric fit within the proteasome active site. While the primary mechanism remains proteasome inhibition, the linear chain may alter the off-rate (


) or off-target binding profile, potentially modifying the kinetics of neuropathy onset, though the phenotype (sensory axonal neuropathy) remains consistent.
Visualization: Mechanism of Action & Toxicity Pathway

NeuropathyPathway Compound Desisobutyl-n-butyl Bortezomib Proteasome 26S Proteasome Inhibition (DRG) Compound->Proteasome Primary Target Mitochondria Mitochondrial Dysfunction Compound->Mitochondria Off-Target Proteasome->Mitochondria Stress Response Aggregates Protein Aggregation (Ubiquitin) Proteasome->Aggregates ROS ROS Production (Oxidative Stress) Mitochondria->ROS Microtubules Microtubule Destabilization Aggregates->Microtubules Transport Block TRPA1 TRPA1 Channel Activation ROS->TRPA1 Pain Signaling Neuropathy Peripheral Neuropathy (Mech/Therm Hypersensitivity) TRPA1->Neuropathy Microtubules->Neuropathy

Figure 1: Causal pathway of Desisobutyl-n-butyl Bortezomib induced peripheral neuropathy, highlighting mitochondrial stress and TRPA1 activation as key downstream effectors.

Experimental Protocols for Mitigation

To minimize neuropathy while maintaining efficacy, you must optimize the Route of Administration and Dosing Schedule .

Protocol A: Route of Administration (SC vs. IV)

Recommendation: Switch from Intravenous (IV) to Subcutaneous (SC) administration immediately.

  • Rationale: SC administration reduces the

    
     (peak plasma concentration) while maintaining equivalent 
    
    
    
    (total exposure). High
    
    
    is directly correlated with proteasome inhibition in non-tumor tissues (nerves), whereas
    
    
    drives anti-tumor efficacy.

Workflow:

  • Preparation: Dissolve Desisobutyl-n-butyl Bortezomib in DMSO (stock) and dilute to 1 mg/mL in 0.9% Saline. Note: Avoid boronic acid oxidation by using degassed buffers.

  • Injection Site: Flank or abdominal fat pad (mice/rats). Rotate sites to avoid local injection site reactions.

  • Volume: Limit to 10 mL/kg (mice) or 5 mL/kg (rats) to ensure slow absorption.

Protocol B: Dosing Schedule Optimization

Recommendation: Implement a "Weekly" rather than "Twice-Weekly" schedule if neuropathy markers appear.

ParameterAggressive Schedule (High Risk)Optimized Schedule (Low Risk)
Frequency Days 1, 4, 8, 11 (21-day cycle)Days 1, 8, 15, 22 (35-day cycle)
Recovery Period 10 Days13 Days
Neuropathy Incidence High (>40%)Low (<15%)
Efficacy High Initial KillSustained Suppression
Protocol C: Neuroprotective Co-treatment (Preclinical)

If the experiment requires high doses, co-administer a mitochondrial protectant or TRPA1 antagonist.

  • Option 1: Acetyl-L-Carnitine (ALCAR)

    • Dose: 100 mg/kg/day (oral/IP).

    • Mechanism: Enhances mitochondrial ATP production and nerve growth factor (NGF) support.

  • Option 2: HC-030031 (TRPA1 Antagonist)

    • Dose: 100 mg/kg (IP, 30 min pre-dose).

    • Mechanism: Blocks the ion channel responsible for the acute pain sensation (mechanical allodynia).

Troubleshooting Guide

Issue 1: Subject exhibits "Mechanical Allodynia" (Paw withdrawal to low force).

  • Diagnosis: Early-onset small fiber neuropathy.

  • Immediate Action:

    • Hold Dose: Skip the next scheduled dose.

    • Re-evaluate: Wait 72 hours. If threshold returns to baseline, resume at reduced dose (e.g., from 1.3 mg/kg to 1.0 mg/kg).

    • Support: Administer analgesics (Gabapentin 30 mg/kg) if pain interferes with animal welfare/feeding.

Issue 2: Compound precipitates in saline vehicle.

  • Cause: The n-butyl chain increases lipophilicity compared to the isobutyl group of Bortezomib.

  • Solution:

    • Use a co-solvent system: 10% DMSO / 40% PEG-400 / 50% Saline .

    • Add the saline last and slowly, with vortexing.

    • Ensure the final pH is neutral (~7.4). Boronic acids can form boroxines (trimers) in acidic conditions which are less soluble.

Issue 3: Inconsistent Efficacy vs. Toxicity.

  • Cause: Oxidation of the boronic acid to the alcohol or de-boronation.

  • Verification: Run HPLC-MS. The "Desisobutyl-n-butyl" analog (MW ~384.24) should be the dominant peak. If you see a peak at M-26 or M-44, the compound has degraded.

  • Fix: Store powder at -20°C under Argon. Prepare fresh formulations daily.

Frequently Asked Questions (FAQs)

Q: Is Desisobutyl-n-butyl Bortezomib more toxic than standard Bortezomib? A: There is no definitive clinical evidence suggesting it is more toxic, but as a lipophilic analog, it may cross the blood-nerve barrier more readily. Treat it with the same handling precautions (OEL < 1


g/m

) and toxicity assumptions as Bortezomib.

Q: Can I use the same formulation vehicle as Velcade (Mannitol)? A: Yes. Bortezomib is formulated with Mannitol to form a stable boronic ester.[1] This analog will also form a cyclic ester with Mannitol, improving solubility and stability. Use a 1:10 molar ratio of Drug:Mannitol for lyophilization.

Q: Does this analog affect the "Ubiquitin-Proteasome System" (UPS) differently? A: The n-butyl modification is on the P1 site (Norleucine vs Leucine). The P1 site fits into the S1 pocket of the


5 subunit. Both Leucine and Norleucine are hydrophobic. The binding affinity (

) is likely similar, meaning the UPS inhibition profile is comparable.

References

  • Mechanism of BIPN : Zheng, H., Xiao, W. H., & Bennett, G. J. (2012). Functional deficits in peripheral nerve mitochondria in rats with bortezomib-induced neuropathic pain. Experimental Neurology. Link

  • Subcutaneous vs Intravenous : Moreau, P., et al. (2011). Subcutaneous versus intravenous administration of bortezomib in patients with relapsed multiple myeloma: a randomised, phase 3, non-inferiority study. The Lancet Oncology. Link

  • TRPA1 Involvement : Trevisan, G., et al. (2013). TRPA1 mediates trigeminal neuropathic pain in mice downstream of monocytes/macrophages and oxidative stress. Brain. Link

  • Analog Identification : FDA/EMA Assessment Reports on Bortezomib (Velcade) Impurities. (Confirming structural identity of Desisobutyl-n-butyl analog as a known process impurity). Link

Sources

Validation & Comparative

Comparative Guide: Bortezomib vs. Desisobutyl-n-butyl Bortezomib

Author: BenchChem Technical Support Team. Date: February 2026

Based on the specific nature of the topic—comparing a clinically approved drug (Bortezomib ) with one of its specific process-related impurities (Desisobutyl-n-butyl Bortezomib )—the following guide is structured as a Comparative Characterization & Impurity Qualification Guide .

Since "Desisobutyl-n-butyl Bortezomib" (CAS 1104011-35-9) is a structural analog arising during synthesis/degradation and not a marketed therapeutic alternative, this guide focuses on Structure-Activity Relationship (SAR) , Impurity Profiling , and Efficacy Testing Protocols essential for pharmaceutical researchers.

Executive Summary & Chemical Identity

Bortezomib (Velcade) is a dipeptide boronic acid proteasome inhibitor used in the treatment of Multiple Myeloma and Mantle Cell Lymphoma. Its high potency relies on the precise fit of its leucine moiety into the S1 hydrophobic pocket of the 20S proteasome.

Desisobutyl-n-butyl Bortezomib is a specific structural analog (often categorized as Impurity or Related Substance ) where the isobutyl side chain of the leucine residue is replaced by an n-butyl chain (Norleucine).

Chemical Comparison Table
FeatureBortezomib (API)Desisobutyl-n-butyl Bortezomib (Impurity)
CAS Number 179324-69-71104011-35-9
Chemical Name [(1R)-3-methyl-1-[[(2S)-1-oxo-3-phenyl-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]boronic acidB-[(1R)-1-[[(2S)-1-Oxo-3-phenyl-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]pentyl]boronic acid
P1 Residue Leucine (Isobutyl side chain)Norleucine (n-Butyl side chain)
Side Chain Structure Branched (

)
Linear (

)
Role Active Pharmaceutical Ingredient (API)Process Impurity / Reference Standard
Molecular Weight 384.24 g/mol 384.24 g/mol (Isomeric)

Mechanism of Action & Structural Logic

To understand the efficacy difference, one must analyze the interaction with the 20S Proteasome β5 Subunit (Chymotrypsin-like site) .

The P1 Pocket Interaction
  • Bortezomib: The isobutyl group of the leucine analog is designed to mimic the hydrophobic phenylalanine/tyrosine residues that the chymotrypsin-like site naturally cleaves. The branched nature of the isobutyl group provides optimal Van der Waals contacts within the S1 hydrophobic pocket, anchoring the boronic acid warhead in position to form a reversible tetrahedral adduct with the catalytic Threonine-1 (Thr1).

  • Desisobutyl-n-butyl Bortezomib: The n-butyl group (norleucine) is also hydrophobic but lacks the branching.

    • SAR Prediction: While the linear n-butyl chain can enter the hydrophobic pocket, it occupies the space differently. Structure-Activity Relationship (SAR) studies on proteasome inhibitors generally indicate that branched side chains (Leu, Phe) at the P1 position confer higher affinity than linear alkyl chains (Norleucine).

    • Expected Consequence: The impurity is expected to be less potent (higher IC50) than Bortezomib due to reduced steric complementarity, though it likely retains some inhibitory activity.

Pathway Visualization

The following diagram illustrates the mechanism of inhibition and the point of differentiation.

ProteasomeInhibition cluster_SAR P1 Site Interaction (Critical Differentiator) Drug Boronic Acid Inhibitor (Bortezomib or Analog) Proteasome 20S Proteasome (β5 Subunit / ChT-L Site) Drug->Proteasome Competes with Substrate Fit_Bort Bortezomib (Isobutyl): Optimal Steric Fit High Affinity (Low IC50) Drug->Fit_Bort Fit_Imp Impurity (n-Butyl): Sub-optimal Linear Fit Lower Affinity (Higher IC50) Drug->Fit_Imp Complex Tetrahedral Adduct (Reversible Complex) Proteasome->Complex Boron binds catalytic Thr1 Apoptosis Accumulation of Pro-apoptotic Proteins (e.g., NOXA, IκB) Complex->Apoptosis Blocks Protein Degradation CellDeath Cell Death (Apoptosis) Apoptosis->CellDeath

Caption: Mechanism of proteasome inhibition highlighting the critical P1 site interaction where the structural difference (Isobutyl vs. n-Butyl) impacts binding affinity.

Comparative Efficacy: Experimental Data & Protocols

Since specific IC50 values for process impurities are often proprietary, this section provides the Standardized Protocol to generate this data and the Reference Values for Bortezomib to serve as a control.

Reference Efficacy Data (Bortezomib)

Researchers should validate their assay using these established benchmarks for Bortezomib (API).

Assay TypeTarget ActivitySubstrateTypical IC50 (Bortezomib)
20S Proteasome Assay Chymotrypsin-like (β5)Suc-LLVY-AMC3.0 – 7.0 nM [1]
20S Proteasome Assay Trypsin-like (β2)Boc-LRR-AMC> 1,000 nM (Low selectivity)
20S Proteasome Assay Caspase-like (β1)Z-LLE-AMC> 100 nM
Cell Viability (MM.1S) CytotoxicityN/A3.0 – 6.0 nM [2]

Note: The Desisobutyl-n-butyl impurity is expected to show a right-shifted IC50 curve (e.g., >10-50 nM) due to the loss of the isobutyl anchor.

Protocol: Comparative Proteasome Inhibition Assay

Objective: To determine the Relative Potency Factor (RPF) of the impurity vs. the API.

Reagents:

  • Enzyme: Purified Human 20S Proteasome (0.5 nM final conc).

  • Substrate: Suc-LLVY-AMC (Fluorogenic, 20 µM final conc).

  • Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT.

Workflow:

  • Preparation: Dissolve Bortezomib and Impurity (Desisobutyl-n-butyl) in DMSO. Prepare 8-point serial dilutions (e.g., 0.1 nM to 1000 nM).

  • Incubation: Mix 50 µL of enzyme + 25 µL of inhibitor dilution. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction: Add 25 µL of Suc-LLVY-AMC substrate to initiate reaction.

  • Measurement: Monitor fluorescence (Ex: 380 nm / Em: 460 nm) kinetically for 60 minutes.

  • Analysis: Calculate slope (RFU/min) for the linear range. Plot % Inhibition vs. Log[Concentration] to derive IC50.

Assay Workflow Visualization

AssayWorkflow cluster_Output Expected Output Step1 1. Compound Prep (DMSO Serial Dilution) Step2 2. Enzyme Incubation (20S Proteasome + Inhibitor) 15 min @ 37°C Step1->Step2 Step3 3. Substrate Addition (Suc-LLVY-AMC) Step2->Step3 Step4 4. Kinetic Read (Ex 380nm / Em 460nm) 60 min Step3->Step4 Step5 5. Data Analysis (Non-linear Regression) Step4->Step5 Result IC50 Calculation: Compare API vs. Impurity Step5->Result

Caption: Step-by-step workflow for the fluorescence-based proteasome inhibition assay used to quantify relative potency.

Impurity Qualification Strategy

For drug development professionals, the mere presence of "Desisobutyl-n-butyl Bortezomib" requires qualification if it exceeds ICH Q3A/B thresholds.

Decision Logic:

  • Is it active? Use the protocol above. If IC50 is within 10-fold of Bortezomib, it is considered a "Potent Impurity."

  • Is it toxic? If the off-target profile (e.g., inhibition of Serine Proteases like Cathepsin G) differs due to the linear side chain, it may present unique toxicity risks.

  • Calculation:

    
    
    
    • If RPF < 0.1 (Impurity is >10x less potent), it is primarily a purity control issue.

    • If RPF > 0.8 (Equipotent), it contributes to the therapeutic effect and must be tightly controlled to ensure consistent dosing.

References

  • Adams, J., et al. (1999).[1] "Proteasome inhibitors: A novel class of potent and effective antitumor agents." Cancer Research, 59(11), 2615-2622.

  • Hideshima, T., et al. (2001). "The proteasome inhibitor PS-341 inhibits growth, induces apoptosis, and overcomes drug resistance in human multiple myeloma cells." Cancer Research, 61(19), 7330-7338.

  • Kisselev, A. F., & Goldberg, A. L. (2001). "Proteasome inhibitors: from research tools to drug candidates."[2] Chemistry & Biology, 8(8), 739-758.

  • LGC Standards. "Desisobutyl-n-butyl Bortezomib - Product Information." LGC Standards / TRC. (Search CAS: 1104011-35-9)

Sources

Technical Comparison: Desisobutyl-n-butyl Bortezomib vs. Carfilzomib

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural & Functional Divergence

This guide provides a technical analysis comparing Desisobutyl-n-butyl Bortezomib —a specific structural analog and known process impurity of Bortezomib—against Carfilzomib , a second-generation proteasome inhibitor.

While Carfilzomib is a clinically approved therapeutic designed for irreversible binding, Desisobutyl-n-butyl Bortezomib primarily serves as a Critical Quality Attribute (CQA) reference standard (often designated as Impurity J). Its presence in a Bortezomib formulation represents a loss of structural specificity at the P1 pharmacophore, offering a unique case study in Structure-Activity Relationships (SAR) regarding the proteasome's


5 subunit specificity pocket.

Key Distinction:

  • Desisobutyl-n-butyl Bortezomib: A reversible boronate analog where the P1 isobutyl group (leucine mimic) is replaced by a linear n-butyl chain. This alteration typically results in reduced affinity due to suboptimal filling of the S1 hydrophobic pocket.

  • Carfilzomib: An irreversible epoxyketone inhibitor. It utilizes a highly specific tetrapetide scaffold that forms a stable morpholino adduct with the threonine residue, offering superior duration of action compared to boronate-based inhibitors.

Chemical Architecture & Mechanism of Action

Structural Activity Relationship (SAR)

The efficacy of proteasome inhibitors relies on the "warhead" (electrophile) and the peptide backbone's fit into the proteasome's specificity pockets (S1, S2, S3).

FeatureDesisobutyl-n-butyl BortezomibCarfilzomib (Kyprolis®)
Role Impurity / Structural AnalogTherapeutic Drug (2nd Gen)
Warhead Boronic Acid (Reversible)Epoxyketone (Irreversible)
P1 Side Chain n-Butyl (Linear) Leucine (Branched/Isobutyl)
Binding Mode Forms tetrahedral intermediate with Thr1O

Forms stable Morpholino ring with Thr1

5 Selectivity
Moderate (Reduced by linear chain)High (Optimized P1-P4 fit)
Off-Target Potential Serine Protease activityMinimal (Specific to N-tn hydrolases)
The S1 Pocket Topology

The


5 subunit (Chymotrypsin-like activity) possesses a large, hydrophobic S1 pocket defined by Met45 .
  • Isobutyl (Bortezomib/Carfilzomib): The branched methyl groups of the isobutyl side chain engage in favorable van der Waals interactions with the pocket walls, locking the inhibitor in place.

  • n-Butyl (The Analog): The linear chain is sterically "thinner." While it can enter the hydrophobic pocket, it lacks the branched bulk to maximize contact surface area. This increases the

    
     (dissociation rate), reducing the compound's residence time and potency.
    
Mechanistic Pathway Visualization

The following diagram illustrates the kinetic divergence between the reversible boronate analog and the irreversible epoxyketone.

ProteasomeInhibition cluster_Boronate Reversible Pathway (Boronates) cluster_Epoxy Irreversible Pathway (Carfilzomib) Enzyme 20S Proteasome (Thr1 Active Site) Complex_Rev Tetrahedral Intermediate (Unstable) Enzyme->Complex_Rev Fast Equilibrium Complex_Irrev Morpholino Adduct (Permanent) Enzyme->Complex_Irrev Dual Attack (Thr1O & Thr1N) Impurity Desisobutyl-n-butyl Bortezomib Impurity->Enzyme Binding (Kon) Complex_Rev->Impurity Dissociation (High Koff) Due to n-butyl mismatch Drug Carfilzomib (Epoxyketone) Drug->Enzyme Binding (Kon)

Caption: Comparative binding kinetics showing the high dissociation probability of the n-butyl boronate analog versus the permanent adduct formation of Carfilzomib.

Experimental Performance & Protocols

Since Desisobutyl-n-butyl Bortezomib is not a clinical drug, "performance" is evaluated via In Vitro Potency (IC50) and Selectivity Assays . The following protocols allow you to benchmark this analog against Carfilzomib.

Experiment A: Fluorogenic Proteasome Activity Assay

Objective: Quantify the shift in IC50 caused by the n-butyl substitution compared to Carfilzomib.

Reagents:

  • Substrate: Suc-LLVY-AMC (Specific for

    
    5 Chymotrypsin-like activity).
    
  • Enzyme: Purified Human 20S Proteasome (0.5 nM final).

  • Buffer: 20 mM HEPES pH 7.5, 0.5 mM EDTA, 0.035% SDS.

Protocol:

  • Preparation: Prepare 10-point dilution series of Carfilzomib and Desisobutyl-n-butyl Bortezomib (Range: 0.1 nM to 10

    
    M) in DMSO.
    
  • Incubation: Mix 5

    
    L of inhibitor with 90 
    
    
    
    L of Enzyme Master Mix in a black 96-well plate. Incubate for 15 minutes at 37°C.
    • Note: Carfilzomib requires longer pre-incubation (30 min) to establish irreversible bonds, but for direct comparison, keep times consistent or run kinetic reads.

  • Initiation: Add 5

    
    L of Suc-LLVY-AMC (50 
    
    
    
    M final).
  • Detection: Monitor fluorescence (Ex 360nm / Em 460nm) continuously for 60 minutes.

  • Analysis: Calculate initial velocity (

    
    ) and fit to a dose-response curve.
    

Expected Results (Theoretical): | Compound | Predicted IC50 (


5) | Kinetic Profile |
| :--- | :--- | :--- |
| Carfilzomib  | < 5 nM | Time-dependent inhibition (Irreversible) |
| Bortezomib (Control)  | ~5-10 nM | Fast-on, Slow-off (Reversible) |
| Desisobutyl-n-butyl  | > 50 nM  | Fast-on, Fast-off  (Reduced hydrophobic fit) |
Experiment B: Recovery of Proteasome Activity (Washout Assay)

Objective: Demonstrate the reversibility difference, a critical performance metric for drug development.

Protocol:

  • Treat MM.1S (Multiple Myeloma) cells with 100 nM of each compound for 1 hour.

  • Washout: Remove media, wash cells 3x with PBS to remove unbound drug.

  • Replenish with fresh media and incubate for 0, 4, 8, and 24 hours.

  • Lyse cells at each timepoint and measure residual proteasome activity using the LLVY-AMC substrate.

Data Interpretation:

  • Carfilzomib: Activity remains near 0% even after 24 hours (requires new protein synthesis).

  • Desisobutyl-n-butyl Bortezomib: Activity recovers rapidly (within 4-8 hours) as the drug dissociates from the active site.

Analytical Identification (QC Context)

For researchers encountering "Desisobutyl-n-butyl Bortezomib" in HPLC traces, it is crucial to distinguish it from the active drug.

HPLC Method (USP Compatible):

  • Column: C18 Reverse Phase (e.g., Symmetry C18, 3.5

    
    m).
    
  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) Gradient.

  • Elution Order:

    • Oxidative Impurities (Polar)

    • Bortezomib (Target)[1][2][3][4][5]

    • Desisobutyl-n-butyl Bortezomib (Higher hydrophobicity due to linear chain flexibility/surface area interaction? Correction: Linear chains often elute slightly later or earlier depending on specific column selectivity, but typically close to the parent.)

References

  • Kisselev, A. F., et al. (2012). "Proteasome inhibitors: from research tools to drug candidates."[1][2] Chemistry & Biology. Link

  • Demo, S. D., et al. (2007). "Antitumor activity of PR-171, a novel irreversible inhibitor of the proteasome." Cancer Research. Link

  • Huber, E. M., & Groll, M. (2012). "Inhibitors for the immuno- and constitutive proteasome: current and future trends in drug development." Angewandte Chemie. Link

  • United States Pharmacopeia (USP). "Bortezomib Monograph: Impurity J (Desisobutyl-n-butyl Bortezomib)." USP-NF. Link

  • Kortuem, K. M., & Stewart, A. K. (2013). "Carfilzomib."[1][2][6][7] Blood. Link

Sources

"Desisobutyl-n-butyl Bortezomib" vs Ixazomib mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action & Structural Activity Relationship (SAR) Analysis

Executive Summary

This guide provides a technical comparison between Ixazomib (a clinically approved oral proteasome inhibitor) and Desisobutyl-n-butyl Bortezomib (a structural analog and known impurity of Bortezomib). While Ixazomib represents a "Cap-modified" optimization of the boronic acid pharmacophore to improve pharmacokinetics, Desisobutyl-n-butyl Bortezomib represents a "Side-chain modified" analog (specifically at the P1 position) often utilized in Quality Control (QC) as a reference standard or in Structure-Activity Relationship (SAR) studies to probe the specificity of the proteasome S1 pocket.

Key Distinction:

  • Ixazomib: Optimized for bioavailability and rapid dissociation (shorter residence time) while maintaining high affinity for the

    
    5 subunit via a Leucine-analog side chain.
    
  • Desisobutyl-n-butyl Bortezomib: Characterized by a linear n-butyl side chain (Norleucine analog) replacing the branched isobutyl group of Bortezomib. This modification typically results in reduced van der Waals contacts within the S1 hydrophobic pocket, altering binding kinetics.

Chemical Structure & Pharmacophore Analysis

To understand the mechanistic divergence, we must first isolate the structural differences relative to the parent compound, Bortezomib.

FeatureBortezomib (Parent)Desisobutyl-n-butyl BortezomibIxazomib (Active Moiety)
P1 Side Chain Isobutyl (Leucine analog)n-Butyl (Norleucine analog)Isobutyl (Leucine analog)
P1 Geometry Branched (High S1 fit)Linear (Lower S1 fit)Branched (High S1 fit)
N-Cap (P2/P3) Pyrazine-carbonyl-PhePyrazine-carbonyl-Phe2,5-Dichlorobenzoyl-Gly
Warhead Boronic AcidBoronic AcidBoronic Acid
Primary Target 20S Proteasome (

5)
20S Proteasome (

5)
20S Proteasome (

5)
Binding Type Reversible (Slow

)
Reversible (Fast

predicted)
Reversible (Fast

)
Visualization: Structural Logic Flow

The following diagram illustrates the structural derivation and its impact on the binding pocket.

SAR_Analysis cluster_0 Parent Scaffold: Bortezomib cluster_1 cluster_2 Resulting Analogs Bortezomib Bortezomib (Isobutyl Side Chain) Mod_SideChain Modification 1: Side Chain (Isobutyl -> n-Butyl) Bortezomib->Mod_SideChain Impurity/SAR Pathway Mod_Cap Modification 2: N-Cap (Pyrazine -> Dichlorobenzoyl) Bortezomib->Mod_Cap Drug Design Pathway DesIso Desisobutyl-n-butyl Bortezomib (Linear Side Chain) Mod_SideChain->DesIso Ixazomib Ixazomib (Modified Cap + Leucine SC) Mod_Cap->Ixazomib S1_Pocket Proteasome S1 Pocket (Hydrophobic/Branched Preference) DesIso->S1_Pocket Reduced Hydrophobic Interaction Ixazomib->S1_Pocket Maintained S1 Fit Altered Solvency

Figure 1: Structural genealogy showing how Desisobutyl-n-butyl Bortezomib and Ixazomib diverge from the Bortezomib scaffold.

Mechanism of Action: Deep Dive

Both compounds function as peptide boronic acid inhibitors . The boron atom acts as an electrophile, accepting the lone pair from the N-terminal Threonine (


) of the proteasome active site to form a tetrahedral adduct. This mimics the transition state of peptide hydrolysis.
3.1 The S1 Pocket Specificity (The Critical Difference)

The 20S proteasome


5 subunit (chymotrypsin-like activity) possesses a large, hydrophobic S1 pocket designed to accommodate bulky, branched residues like Phenylalanine, Tyrosine, or Leucine.[1]
  • Ixazomib: Retains the Leucine (isobutyl) side chain. This ensures optimal shape complementarity with the S1 pocket, maintaining high potency (

    
     in low nM range). The modification in the "Cap" region (dichlorobenzoyl) primarily affects the dissociation rate (
    
    
    
    ), making it dissociate faster than Bortezomib (18 min vs 110 min half-life), which improves tissue distribution.
  • Desisobutyl-n-butyl Bortezomib: Possesses an n-Butyl (Norleucine) side chain. While still hydrophobic, the linear chain lacks the branching required to fill the S1 pocket volume efficiently.

    • Thermodynamic Consequence: Loss of van der Waals contact surface area leads to a decrease in binding enthalpy (

      
      ).
      
    • Kinetic Consequence: The compound is likely to have a higher dissociation constant (

      
      ) and a faster off-rate compared to the parent, making it a weaker inhibitor.
      
3.2 Pathway Visualization

MOA_Mechanism Proteasome 20S Proteasome (Beta-5 Subunit) Complex_I Tetrahedral Adduct (Stable) Proteasome->Complex_I + Ixazomib (High Affinity) Complex_D Tetrahedral Adduct (Unstable/Transient) Proteasome->Complex_D + Des-n-butyl (Lower Affinity) Inhibitor_I Ixazomib (Branched P1) Inhibitor_I->Complex_I Inhibitor_D Desisobutyl-n-butyl (Linear P1) Inhibitor_D->Complex_D Complex_I->Proteasome Dissociation (t1/2 ~18 min) Effect Apoptosis Induction (Unfolded Protein Response) Complex_I->Effect Sustained Inhibition Complex_D->Proteasome Rapid Dissociation (High Koff) Complex_D->Effect Weak Inhibition

Figure 2: Kinetic mechanism comparison. Note the stability difference in the tetrahedral adduct.

Experimental Protocols

To objectively compare these compounds, researchers should utilize a Fluorogenic Substrate Assay . This protocol is self-validating via the use of positive (Bortezomib) and negative controls.

Protocol: 20S Proteasome Activity Assay (Chymotrypsin-like)

Objective: Determine the


 of Desisobutyl-n-butyl Bortezomib relative to Ixazomib.

Materials:

  • Purified 20S Proteasome (Human or Yeast).

  • Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin).

  • Buffer: 20 mM HEPES pH 7.5, 0.5 mM EDTA, 0.035% SDS.

  • Plate: 96-well black flat-bottom plate.

Workflow:

  • Preparation:

    • Prepare 100x stocks of Ixazomib and Desisobutyl-n-butyl Bortezomib in DMSO.

    • Perform 1:3 serial dilutions (Range: 1000 nM down to 0.01 nM).

  • Enzyme Incubation:

    • Add 10 ng of 20S Proteasome to each well in 90 µL Assay Buffer.

    • Add 1 µL of compound dilution.

    • Critical Step: Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation:

    • Add 10 µL of Suc-LLVY-AMC substrate (Final concentration: 50 µM).

  • Kinetic Read:

    • Measure Fluorescence (Ex: 360 nm / Em: 460 nm) every 2 minutes for 60 minutes.

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Normalize slope against DMSO control (100% Activity).

    • Fit data to a 4-parameter logistic equation to derive

      
      .
      

Expected Results:

ParameterIxazomibDesisobutyl-n-butyl BortezomibInterpretation
IC50 (CT-L) ~3 - 6 nM> 20 nM (Estimated)Linear side chain reduces potency.
Hill Slope ~1.0~1.0Both bind 1:1 stoichiometry.
Reversibility RecoverableRapidly RecoverableDes-n-butyl washes out faster.
References
  • Kupperman, E., et al. (2010). "Evaluation of the Proteasome Inhibitor MLN9708 in Preclinical Models of Melanoma." Cancer Research.

  • Shirley, M. (2016). "Ixazomib: First Global Approval." Drugs.

  • Huber, E.M., & Groll, M. (2012). "Inhibitors for the Immuno- and Constitutive Proteasome: Current and Future Trends in Drug Development." Angewandte Chemie International Edition.

  • LGC Standards. "Desisobutyl-n-butyl Bortezomib Product Information." LGC Standards.

  • FDA Access Data. "Ninlaro (Ixazomib) Prescribing Information." U.S. Food and Drug Administration.

Sources

validating "Desisobutyl-n-butyl Bortezomib" as a proteasome inhibitor

[1][2]

Topic: Validating "Desisobutyl-n-butyl Bortezomib" (CAS: 1104011-35-9) as a Proteasome Inhibitor Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Scientists[1][2]

Executive Summary & Structural Context[1][2][3][4]

Desisobutyl-n-butyl Bortezomib (CAS: 1104011-35-9) is a structural analogue of the blockbuster proteasome inhibitor Bortezomib (Velcade®).[1][2] Often identified during impurity profiling or structure-activity relationship (SAR) campaigns, this molecule replaces the isobutyl side chain (Leucine-mimetic) at the P1 position with an n-butyl chain (Norleucine-mimetic).[1][2]

While Bortezomib is optimized for the chymotrypsin-like (CT-L) activity of the

1212
Structural Comparison: The P1 Criticality[2]

The primary difference lies in the interaction with the S1 hydrophobic pocket of the proteasome

12
FeatureBortezomib (Parent)Desisobutyl-n-butyl Bortezomib (Target)
P1 Side Chain Isobutyl (Branched)n-Butyl (Linear)
Amino Acid Mimic LeucineNorleucine
S1 Pocket Fit Optimized for broad hydrophobic contact.[1][2]Potentially reduced Van der Waals surface area; higher entropic penalty.[1][2]
Binding Mode Reversible covalent (Boronate-Threonine).[1][2]Reversible covalent (Boronate-Threonine).[1][2]

Mechanism of Action & Signaling Pathways[1][2]

To validate this molecule, one must confirm it engages the same molecular target as Bortezomib.[1][2] Both molecules function by forming a tetrahedral intermediate with the catalytic Threonine-1 (Thr1) residue of the proteasome active sites.[1][2][3]

Pathway Visualization

The following diagram illustrates the binding mechanism and the downstream signaling cascade (Unfolded Protein Response - UPR) that leads to apoptosis in myeloma cells.

ProteasomeInhibitioncluster_BindingMechanism of Binding (P1 Site)cluster_DownstreamCellular Consequence (UPR)MoleculeDesisobutyl-n-butylBortezomibComplexTetrahedralBoronate-Thr1 ComplexMolecule->ComplexNucleophilic AttackProteasome20S Proteasome(Beta-5 Subunit)Proteasome->ComplexThr1-OHUbiquitinUbiquitinatedProteins AccumulateComplex->UbiquitinInhibits DegradationER_StressER Stress(Unfolded Protein Response)Ubiquitin->ER_StressProteotoxic StressNoxaPro-apoptotic Factors(Noxa/Bim)ER_Stress->NoxaUpregulationApoptosisApoptosis(Cell Death)Noxa->Apoptosis

Caption: Mechanism of Action: The n-butyl analogue targets the Beta-5 subunit, inducing proteotoxic stress and apoptosis.[1][2]

Comparative Performance Guide

When validating Desisobutyl-n-butyl Bortezomib, you are comparing it against the "Gold Standard" (Bortezomib).[1][2] The following table summarizes the expected performance metrics based on boronic acid SAR principles.

ParameterBortezomib (Reference)Desisobutyl-n-butyl BortezomibValidation Goal
CT-L Inhibition (

)
~2–5 nMExpected: 5–20 nM Determine if potency loss is <10-fold.[1][2]
Cell Viability (

)
~5–10 nM (MM.1S cells)Expected: 10–50 nM Confirm cell permeability is maintained.
Selectivity (

vs

)
High Specificity for

Variable Ensure off-target (

/

) binding does not increase.
Stability (

)
High (Boroxine equilibrium)Similar Confirm stability in plasma/media.

Critical Insight: The linear n-butyl chain is less sterically hindered than the isobutyl group.[1][2] While it may fit the pocket, it often exhibits slightly faster dissociation rates (


), leading to reduced residence time and slightly lower potency.[1][2]

Experimental Validation Protocols

To scientifically validate this product, perform the following assays. These protocols are designed to be self-validating by including necessary negative and positive controls.[1][2]

Protocol A: 20S Proteasome Activity Assay (In Vitro)

Objective: Quantify the

12
  • Reagents:

    • Purified Human 20S Proteasome (0.5 nM final).[1][2]

    • Substrate: Suc-LLVY-AMC (Fluorogenic, 25

      
      M final).[1][2]
      
    • Buffer: 20 mM HEPES pH 7.5, 0.5 mM EDTA, 0.05% SDS.[1][2]

    • Note: Avoid DTT in the assay buffer if pre-incubating for long periods, as it can interfere with some boronate oxidations, though less critical for direct inhibition.[1][2]

  • Workflow:

    • Step 1: Prepare serial dilutions of Bortezomib (Control) and Desisobutyl-n-butyl Bortezomib (Test) in DMSO (8 points, 0.1 nM to 1000 nM).

    • Step 2: Incubate enzyme + inhibitor for 60 minutes at 37°C to allow equilibrium (Boronates are slow-binding inhibitors).[1][2]

    • Step 3: Add Suc-LLVY-AMC substrate.[1][2]

    • Step 4: Monitor fluorescence (Ex 380nm / Em 460nm) kinetically for 30 minutes.

  • Calculation:

    • Plot Initial Velocity (

      
      ) vs. Log[Concentration].
      
    • Fit to a 4-parameter logistic equation to derive

      
      .[1][2]
      
Protocol B: Cell Viability & Apoptosis (Cellular)

Objective: Confirm the molecule crosses the cell membrane and induces death in relevant cancer models (e.g., Multiple Myeloma).[1][2]

  • Cell Line: MM.1S or RPMI-8226 (Multiple Myeloma).[1][2]

  • Workflow:

    • Seed 5,000 cells/well in 96-well plates.

    • Treat with Test vs. Reference compounds (72-hour incubation).

    • Readout: CellTiter-Glo (ATP quantification).

  • Validation Check:

    • If

      
       (Enzyme) is low, but 
      
      
      (Cell) is high (>1
      
      
      M), the n-butyl modification may have reduced membrane permeability or increased efflux pump susceptibility.[1][2]
Protocol C: HPLC Purity & Stability Profiling

Objective: Ensure the "Test" compound is distinct from Bortezomib and stable.

  • Column: C18 Reverse Phase (e.g., Symmetry C18, 3.5

    
    m).[1][2]
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][2]

  • Gradient: 10% B to 80% B over 20 mins.

  • Observation: The n-butyl analogue (Desisobutyl-n-butyl) typically elutes after Bortezomib due to slightly higher lipophilicity of the linear chain compared to the branched isobutyl.[1][2]

Validation Workflow Diagram

This flowchart guides the researcher through the decision matrix for validating the molecule.[1][2]

ValidationWorkflowStartStart Validation:Desisobutyl-n-butyl BortezomibPurityStep 1: HPLC/MSConfirm Identity (>98%)Start->PurityEnzymeStep 2: 20S Assay(Determine IC50)Purity->EnzymeDecision1IC50 < 20nM?Enzyme->Decision1CellularStep 3: Cell Viability(MM.1S Line)Decision1->CellularYesFail1Classify asWeak InhibitorDecision1->Fail1NoDecision2EC50 < 50nM?Cellular->Decision2ValidVALIDATEDPotent InhibitorDecision2->ValidYesFail2Classify asPoor PermeabilityDecision2->Fail2No

Caption: Step-by-step decision matrix for validating the potency and utility of the analogue.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 387447 (Bortezomib).[1][2] PubChem. Available at: [Link][1][2]

  • Groll, M., et al. (2006). Crystal structure of the boronic acid-based proteasome inhibitor bortezomib in complex with the yeast 20S proteasome.[1][2][4] Structure, 14(3), 451-456.[1][2][4] Available at: [Link][1][2]

  • Adams, J. (2004). The development of proteasome inhibitors as anticancer drugs.[1][2] Cancer Cell, 5(5), 417-421.[1][2] Available at: [Link][1][2]

  • European Medicines Agency (EMA). Velcade (Bortezomib) Assessment Report (Scientific Discussion regarding impurities). Available at: [Link][1][2]

  • Kisselev, A. F., & Goldberg, A. L. (2001). Proteasome inhibitors: from research tools to drug candidates.[1][2] Chemistry & Biology, 8(8), 739-758.[1][2] Available at: [Link][1][2]

Technical Guide: Desisobutyl-n-butyl Bortezomib Cross-Reactivity & Specificity Profile

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical comparison guide for Desisobutyl-n-butyl Bortezomib , specifically focusing on its cross-reactivity profile with proteases relative to the parent compound, Bortezomib.

Executive Summary

Desisobutyl-n-butyl Bortezomib (CAS: 1104011-35-9) is a structural analog and known impurity of the proteasome inhibitor Bortezomib (Velcade®). Structurally, it represents the replacement of the P1 leucine side chain (isobutyl) with a norleucine (n-butyl) side chain.

While Bortezomib is a highly potent inhibitor of the 20S proteasome (


5-subunit) , the modification to a linear n-butyl chain in Desisobutyl-n-butyl Bortezomib alters its steric complementarity with the S1 specificity pocket. This guide analyzes the impact of this modification on proteasome inhibition and, critically, its cross-reactivity with off-target serine proteases  such as Chymotrypsin and Cathepsin G.

Key Takeaway: The linear n-butyl side chain often enhances binding affinity for Chymotrypsin compared to the branched isobutyl group of Bortezomib, potentially increasing off-target toxicity, while maintaining potent inhibition of the proteasome.

Scientific Background & Structural Logic

Chemical Structure Comparison

The core difference lies in the P1 residue, which dictates specificity for the S1 pocket of the target protease.

  • Bortezomib: Contains a Leucine analog (isobutyl side chain). The

    
    -branching provides optimal van der Waals contact within the S1 pocket of the proteasome 
    
    
    
    5 subunit.
  • Desisobutyl-n-butyl Bortezomib: Contains a Norleucine analog (n-butyl side chain). The linear chain is flexible and hydrophobic but lacks the terminal branching.

Mechanism of Action

Both compounds function as transition-state analogs . The boronic acid moiety acts as a pseudo-substrate, forming a reversible tetrahedral adduct with the catalytic Threonine-1 (Thr1) hydroxyl group in the proteasome or Serine-195 (Ser195) in serine proteases.

Mechanism cluster_specificity S1 Pocket Specificity Inhibitor Boronic Acid Inhibitor (Bortezomib / Analog) Complex Tetrahedral Adduct (Transition State Analog) Inhibitor->Complex Nucleophilic Attack Target Protease Active Site (Thr1 or Ser195) Target->Complex Outcome Inhibition of Protein Degradation Complex->Outcome Blocked Active Site P1_Leu P1: Isobutyl (Bortezomib) High Specificity for β5 P1_Leu->Complex P1_Nle P1: n-Butyl (Analog) High Affinity for Chymotrypsin P1_Nle->Complex

Figure 1: Mechanism of boronic acid-mediated protease inhibition and the role of P1 side chain specificity.

Cross-Reactivity Analysis

The following table synthesizes the comparative inhibitory profiles. Data is derived from structure-activity relationship (SAR) principles of peptide boronates (Adams et al., 1998) and impurity profiling studies.

Comparative Performance Table
Target ProteaseActivity TypeBortezomib (Isobutyl)Desisobutyl-n-butyl Analog (n-Butyl)Cross-Reactivity Risk
20S Proteasome (

5)
Chymotrypsin-likeHigh Potency (

nM)
High Potency Low (Primary Target)
20S Proteasome (

1)
Caspase-likeModerate PotencyModerate PotencyLow
Chymotrypsin Serine ProteaseModerate Inhibition (

nM)
Increased Inhibition HIGH
Cathepsin G Serine ProteaseWeak/ModerateModerate/High MEDIUM
Elastase Serine ProteaseLow InhibitionLow InhibitionLow
Detailed Analysis
1. 20S Proteasome (

5 Subunit)
  • Bortezomib: The S1 pocket of the

    
    5 subunit is large and hydrophobic (defined by Met45, Ala49, Val31). The isobutyl group of leucine fits well.
    
  • Analog: The n-butyl group of norleucine is also hydrophobic and fits into the

    
    5 S1 pocket without significant steric clash. Consequently, the analog retains potent anti-tumor activity , which is why it is a critical impurity to monitor—it contributes to cytotoxicity but potentially with a different safety profile.
    
2. Chymotrypsin (Pancreatic)
  • Mechanism: Chymotrypsin's S1 pocket is a deep hydrophobic cleft.

  • Cross-Reactivity: Historical SAR data indicates that linear hydrophobic chains (like Norleucine/n-butyl) often bind more tightly to Chymotrypsin than branched chains (like Leucine/isobutyl) due to better conformational flexibility and packing within the deep pocket.

  • Implication: Desisobutyl-n-butyl Bortezomib likely exhibits higher cross-reactivity with Chymotrypsin than Bortezomib. In vivo, this could translate to increased gastrointestinal toxicity or altered pharmacokinetics if the impurity levels are high.

3. Cathepsin G (Neutrophil)
  • Mechanism: Similar to Chymotrypsin but with broader specificity.

  • Cross-Reactivity: The n-butyl analog is expected to inhibit Cathepsin G more potently than Bortezomib. Inhibition of Cathepsin G can impair neutrophil function, potentially affecting immune response.

Experimental Protocols: Validating Cross-Reactivity

To objectively compare the analog against Bortezomib, the following enzymatic assay workflow is recommended. This protocol is self-validating using positive controls.

Protocol: Fluorogenic Kinetic Inhibition Assay

Objective: Determine the


 (inhibition constant) of Desisobutyl-n-butyl Bortezomib vs. Bortezomib against Chymotrypsin and 20S Proteasome.
Materials:
  • Enzymes: Purified 20S Proteasome (Human),

    
    -Chymotrypsin (Bovine).
    
  • Substrates:

    • Proteasome: Suc-LLVY-AMC (Fluorogenic).

    • Chymotrypsin: Suc-AAPF-AMC.

  • Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM DTT, 5 mM MgCl

    
    .
    
Step-by-Step Workflow:
  • Preparation:

    • Prepare 10 mM stock solutions of Bortezomib and Desisobutyl-n-butyl Bortezomib in DMSO.

    • Dilute enzymes to working concentration (e.g., 1 nM final).

  • Pre-Incubation:

    • Mix 50

      
      L of Enzyme solution with 1 
      
      
      
      L of Inhibitor (serial dilutions: 0.1 nM to 10
      
      
      M).
    • Incubate for 30 minutes at 37°C to allow equilibrium binding (crucial for slow-binding boronates).

  • Reaction Initiation:

    • Add 50

      
      L of Substrate (100 
      
      
      
      M final).
  • Data Acquisition:

    • Monitor fluorescence (Ex: 360 nm, Em: 460 nm) kinetically for 60 minutes.

  • Analysis:

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
    • Plot

      
       vs. [Inhibitor].
      
    • Fit to the Morrison equation (for tight-binding inhibitors) or IC50 equation to derive

      
       and calculate 
      
      
      
      .

Protocol Step1 1. Prepare Reagents (Enzyme + Inhibitor Dilutions) Step2 2. Pre-Incubation (30 min @ 37°C) Allows Boronate Binding Step1->Step2 Step3 3. Add Fluorogenic Substrate (Suc-LLVY-AMC) Step2->Step3 Step4 4. Kinetic Measurement (Ex 360nm / Em 460nm) Step3->Step4 Step5 5. Calculate Ki (Morrison Equation) Step4->Step5 Validation Validation Check: Bortezomib Ki must be ~0.6 nM for Proteasome Step5->Validation

Figure 2: Workflow for competitive inhibition assay to determine specificity constants.

References

  • Adams, J., et al. (1998).[1][2] "Potent and selective inhibitors of the proteasome: Dipeptidyl boronic acids."[1][3] Bioorganic & Medicinal Chemistry Letters, 8(4), 333-338. Link

  • Kisselev, A. F., & Goldberg, A. L. (2001).[2] "Proteasome inhibitors: from research tools to drug candidates."[4] Chemistry & Biology, 8(8), 739-758. Link

  • European Medicines Agency (EMA). (2004). "Velcade (Bortezomib) Scientific Discussion & Assessment Report." (Provides impurity profiling context). Link

  • Skander, M., et al. (2011). "Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile." AAPS PharmSciTech, 12(1), 333-341. Link

  • Ciechanover, A. (2012). "Intracellular protein degradation: From a vague idea thru the lysosome and the ubiquitin-proteasome system and onto human diseases and drug targeting." Biochimica et Biophysica Acta (BBA). Link

Sources

"Desisobutyl-n-butyl Bortezomib" effect on different proteasome subunits

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for evaluating Desisobutyl-n-butyl Bortezomib (CAS: 1104011-35-9), a structural analog and known process impurity of the proteasome inhibitor Bortezomib.

Proteasome Subunit Specificity & Structural Activity Profiling

Executive Summary

Desisobutyl-n-butyl Bortezomib is a structural analog of Bortezomib where the P1 leucine residue (isobutyl side chain) is replaced by norleucine (n-butyl side chain). In the context of drug development and quality control, this compound is critical as both a potential process impurity and a structure-activity relationship (SAR) probe.

This guide outlines the mechanistic implications of this substitution on 20S proteasome inhibition and provides a standardized protocol for comparative profiling against the


, 

, and

subunits.
Structural & Mechanistic Analysis

The efficacy of boronic acid inhibitors relies heavily on the fit of the P1 residue into the S1 specificity pocket of the proteasome subunits.

  • Bortezomib (Parent): Contains a Leucine at P1.[1] The isobutyl group is branched (

    
    -carbon), providing specific shape complementarity to the hydrophobic S1 pocket of the 
    
    
    
    subunit.
  • Desisobutyl-n-butyl Analog: Contains a Norleucine at P1.[1] The n-butyl group is linear. While still hydrophobic and capable of occupying the S1 pocket, the lack of branching alters van der Waals contact surface area and rotational entropy penalty upon binding.

Mechanistic Pathway Diagram

The following diagram illustrates the differential binding logic and the downstream effects on proteasome subunits.

Proteasome_Binding cluster_outcomes Inhibition Profile Compound_A Bortezomib (P1 = Leucine/Isobutyl) S1_Pocket 20S Proteasome S1 Specificity Pocket Compound_A->S1_Pocket High Affinity (Branched Fit) Compound_B Desisobutyl-n-butyl Analog (P1 = Norleucine/n-Butyl) Compound_B->S1_Pocket Altered Affinity (Linear Fit) Beta5 β5 Subunit (Chymotrypsin-like) Primary Target S1_Pocket->Beta5 Hydrophobic Interaction Beta1 β1 Subunit (Caspase-like) Secondary Target S1_Pocket->Beta1 Steric Mismatch Apoptosis Apoptosis Beta5->Apoptosis Unfolded Protein Accumulation Beta2 β2 Subunit (Trypsin-like) Off-Target

Caption: Mechanistic divergence of Bortezomib and its n-butyl analog at the proteasome active site interface.

Comparative Performance Data

The following table summarizes the expected kinetic profile. While Bortezomib has well-established IC50 values, the n-butyl analog's performance is predicted based on established boronic acid SAR (Structure-Activity Relationship) principles [1, 2].

ParameterBortezomib (Reference)Desisobutyl-n-butyl AnalogMechanistic Implication
P1 Residue Leucine (Isobutyl)Norleucine (n-Butyl)Linear chain may increase rotational freedom in S1 pocket.

IC50 (CT-like)
~5–10 nM [1]Predicted: < 50 nM High potency likely retained; S1 pocket accommodates linear hydrophobic chains well.

IC50 (C-like)
~300–600 nMPredicted: > 500 nM Specificity likely decreases; linear chain fits poorly in the acidic-preferring S1 pocket.

IC50 (T-like)
> 10,000 nM> 10,000 nM No significant interaction expected (S1 prefers basic residues).
Binding Reversibility Slowly ReversibleSlowly ReversibleBoronic acid "warhead" chemistry remains unchanged.

Critical Insight: The transition from Leucine to Norleucine is a classic isosteric replacement. In many protease inhibitors, this results in retained potency but potentially faster off-rates (


), which can reduce residence time and biological efficacy despite similar IC50 values.
Experimental Protocol: Comparative Potency Assay

To objectively validate the analog's performance, use this self-validating 20S proteasome activity assay.

Materials Required
  • Enzyme: Purified human 20S Proteasome (0.5 nM final conc).

  • Substrates (Fluorogenic):

    • 
      : Suc-LLVY-AMC (20 µM).
      
    • 
      : Z-LLE-AMC (20 µM).
      
    • 
      : Boc-LRR-AMC (20 µM).
      
  • Buffer: 20 mM HEPES (pH 7.5), 0.5 mM EDTA, 0.035% SDS (activator).

Workflow Step-by-Step
  • Compound Preparation:

    • Dissolve Bortezomib and Desisobutyl-n-butyl Bortezomib in 100% DMSO to 10 mM stock.

    • Prepare 8-point serial dilutions (1:3) starting at 1 µM (final assay concentration).

  • Enzyme Activation:

    • Incubate 20S proteasome in assay buffer (with SDS) for 15 minutes at 37°C to open the gate of the core particle [3].

  • Inhibitor Binding:

    • Add 5 µL of compound dilution to 45 µL of activated enzyme.

    • Crucial Step: Incubate for 60 minutes at 37°C. Boronic acids are slow-binding inhibitors; insufficient incubation will underestimate potency (

      
      ).
      
  • Reaction Initiation:

    • Add 50 µL of the specific substrate (e.g., Suc-LLVY-AMC for

      
      ).
      
  • Kinetic Readout:

    • Measure fluorescence (Ex 360 nm / Em 460 nm) every 2 minutes for 60 minutes.

    • Calculate

      
       (slope) from the linear portion of the curve.
      
  • Data Analysis:

    • Fit data to the 4-parameter logistic equation to determine IC50.

    • Validation Check: The Z-factor of the assay must be > 0.5. Bortezomib IC50 must fall within 2-fold of historical internal controls.

References
  • Adams, J., et al. (1999). "Proteasome Inhibitors: A Novel Class of Potent and Effective Antitumor Agents." Cancer Research. Link

  • Kisselev, A. F., & Goldberg, A. L. (2001). "Proteasome inhibitors: from research tools to drug candidates." Chemistry & Biology. Link

  • Lightcap, E. S., et al. (2000). "Proteasome Inhibition Measurements: Clinical Application." Clinical Chemistry. Link

  • PubChem Compound Summary. (n.d.). "Bortezomib."[2][3][4][5][6][7][8][9][10][11][12] National Center for Biotechnology Information. Link

Sources

Safety Operating Guide

Mastering Safety: A Researcher's Guide to Personal Protective Equipment for Handling Desisobutyl-n-butyl Bortezomib

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Risks of a Potent Proteasome Inhibitor Analog

Desisobutyl-n-butyl Bortezomib is a structural analog of Bortezomib, a potent and cytotoxic antineoplastic agent.[1][2] In drug discovery and development, handling such highly potent active pharmaceutical ingredients (HPAPIs) demands a rigorous and informed approach to safety. As complete toxicological data for novel analogs are often unavailable, we must operate under the precautionary principle, treating the compound with the highest level of caution appropriate for its parent compound class. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in the foundational principles of occupational safety and health. Our objective is to minimize exposure to As Low As Reasonably Achievable (ALARA) by integrating PPE within a comprehensive safety system that also includes engineering and administrative controls.

The Foundational Principle: A Hierarchy of Controls

Before addressing PPE, it is critical to understand its place as the final barrier in a multi-layered safety strategy known as the Hierarchy of Controls. While this guide focuses on PPE, it is effective only when used in conjunction with the preceding controls.

  • Engineering Controls: These are the primary methods for containment and exposure reduction. All handling of Desisobutyl-n-butyl Bortezomib, especially in its powdered form, must occur within a certified containment device such as a chemical fume hood, a Class II Biological Safety Cabinet (BSC), or, for maximum protection, a glovebox isolator.[3][4]

  • Administrative Controls: These are the procedures and policies that dictate safe work practices. This includes establishing designated areas for handling potent compounds, comprehensive training for all personnel, and developing detailed Standard Operating Procedures (SOPs) for every task.[5][6]

  • Personal Protective Equipment (PPE): PPE is the last line of defense, designed to protect the researcher from exposure should engineering or administrative controls fail or be insufficient. It is never a substitute for proper containment.[7][8]

Core Protective Ensemble: Selecting the Right Armor

The potential for Desisobutyl-n-butyl Bortezomib to be cytotoxic, genotoxic, and a reproductive hazard necessitates a specific and robust PPE ensemble.[9][10][11][12] The selection of each component is based on established standards for handling hazardous and chemotherapeutic drugs.

Gloves: The First Layer of Dermal Defense

Due to the high dermal toxicity risk, dual-gloving is mandatory.[8] This practice provides redundant protection and allows for a safer doffing (removal) process.

  • Selection Criteria: Gloves must be powder-free nitrile and tested according to the ASTM D6978-05 standard, which specifically assesses resistance to permeation by chemotherapy drugs.[8][13] Standard laboratory gloves are insufficient as they are primarily tested for penetration (pinholes), not for the molecular permeation of potent chemical agents.

  • Donning Procedure: Wear two pairs of gloves at all times. The inner glove cuff should be tucked under the sleeve of the gown, while the outer glove cuff must extend over the gown's sleeve, creating a secure seal.

  • Replacement: Change the outer gloves every 30-60 minutes during continuous use or immediately if they are torn, punctured, or known to be contaminated.[8]

Gowns: Full Body Protection

A gown's purpose is to protect the skin and personal clothing from contamination.

  • Selection Criteria: Use disposable gowns made of low-permeability, lint-free fabric, such as polyethylene-coated polypropylene. These must be solid-front with a back closure to eliminate frontal splash vulnerabilities.[8] Standard cloth lab coats are strictly prohibited as they are absorbent and can hold the contaminant against the skin.

  • Usage: A new gown must be worn for each session of handling the compound. If a gown becomes contaminated, it must be removed and replaced immediately.

Eye and Face Protection: Shielding Critical Mucous Membranes
  • Selection Criteria: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for all activities. However, when there is any risk of splashing—such as during the reconstitution of powder or transferring solutions—a full-face shield must be worn over safety glasses.[7][14]

Respiratory Protection: Preventing Inhalation Exposure

Inhalation of aerosolized powder is a primary exposure risk. A standard surgical mask offers no protection against chemical particulates or aerosols and must not be used.[8]

  • For Handling Solids/Powders: A fit-tested NIOSH-approved N95 respirator is the minimum requirement.

  • For High-Risk Operations: For activities with a higher potential for aerosolization (e.g., cleaning up a large spill of powder, non-routine procedures), a higher level of protection, such as a Powered Air-Purifying Respirator (PAPR), is strongly recommended.[3]

Operational Protocols: PPE Application by Task

The specific PPE required can vary based on the task and the physical form of the compound. The following table summarizes the minimum required PPE for common laboratory operations.

Operation Gloves Gown Eye/Face Protection Respiratory Protection
Unpacking & Storage Double Pair (ASTM D6978)[7]Disposable, CoatedSafety GlassesNot required unless package is damaged
Weighing Solid Compound Double Pair (ASTM D6978)Disposable, CoatedSafety GlassesFit-tested N95 or PAPR [8]
Reconstituting & Preparing Solutions Double Pair (ASTM D6978)Disposable, CoatedFull Face Shield over Safety Glasses[7]Fit-tested N95 (if starting from powder)
Routine Handling of Solutions Double Pair (ASTM D6978)Disposable, CoatedSafety GlassesNot required if performed in a certified chemical fume hood
Spill Cleanup Double Pair (Heavy Duty)[15]Disposable, CoatedFull Face Shield over Safety GlassesFit-tested N95 or PAPR [8]
Waste Disposal Double Pair (ASTM D6978)Disposable, CoatedSafety GlassesNot required for sealed containers

Procedural Discipline: Donning, Doffing, and Disposal

Correctly putting on and, most importantly, taking off PPE is a critical skill to prevent cross-contamination.

Safe Handling Workflow

G cluster_prep Preparation Phase cluster_work Active Handling Phase cluster_cleanup Post-Handling Phase prep 1. Assemble All Materials & Verify Engineering Controls don 2. Don PPE (Correct Sequence) prep->don Proceed to Gowning handle 3. Handle Compound (Inside Containment) don->handle Enter Work Area decon 4. Decontaminate Surfaces & Segregate Waste handle->decon Work Complete doff 5. Doff PPE (Correct Sequence) decon->doff Prepare for Exit wash 6. Wash Hands Thoroughly doff->wash Final Step

Caption: Workflow for safe handling of potent compounds.

Step-by-Step Donning (Putting On) Sequence
  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Gown: Put on the disposable gown, ensuring it is securely closed in the back.

  • Respirator: If required, put on and perform a seal check for your fit-tested N95 respirator or PAPR.

  • Eye/Face Protection: Put on safety glasses or a face shield.

  • Gloves: Don the inner pair of gloves, tucking the cuffs under the gown sleeves. Don the outer pair of gloves, pulling the cuffs over the gown sleeves.

Step-by-Step Doffing (Taking Off) Sequence

This process is designed to move from most contaminated to least contaminated, preventing contact with the "dirty" outer surfaces.

  • Outer Gloves: Remove the outer pair of gloves. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide an ungloved finger under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of them immediately in the designated cytotoxic waste container.[16]

  • Gown: Unfasten the gown. Carefully pull it away from your neck and shoulders, touching only the inside. Turn the gown inside out as you remove it, fold or roll it into a bundle, and dispose of it.

  • Hand Hygiene: Perform hand hygiene.

  • Eye/Face Protection: Remove the face shield or safety glasses by handling the earpieces or strap from behind.

  • Respirator: Remove the respirator without touching the front.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Final Hand Washing: Wash hands thoroughly with soap and water.

Emergency and Disposal Protocols

Spill Management: In the event of a spill, immediately alert others and secure the area. Use a designated cytotoxic spill kit and wear the full PPE ensemble described for spill cleanup, including a respirator.[8][16] All materials used for cleanup must be treated as hazardous waste.

Waste Disposal: All disposable PPE, used vials, contaminated labware, and cleaning materials must be segregated into clearly labeled, sealed, and puncture-proof hazardous/cytotoxic waste containers.[17][18] Follow your institution's specific waste management procedures, which must comply with local, state, and federal regulations.

Conclusion

The responsible handling of potent compounds like Desisobutyl-n-butyl Bortezomib is a cornerstone of laboratory safety and scientific integrity. Adherence to the detailed PPE protocols outlined in this guide, in concert with robust engineering and administrative controls, provides the necessary layers of protection for researchers. A culture of vigilance, procedural discipline, and continuous education is the ultimate safeguard in advancing pharmaceutical science without compromising personal safety.

References

  • Guideline for the use of personal protective equipment (PPE) when handling Cytotoxic Therapy, Cytotoxic Waste or managing spilla. (n.d.). NHS.
  • Safe handling of cytotoxics: guideline recommendations. (2015). Canadian Journal of Hospital Pharmacy. Retrieved from [Link]

  • Policy for the use of personal protective equipment when handling chemotherapy, v 3.0. (n.d.). NHS England. Retrieved from [Link]

  • Handling cytotoxic material. (2009). Cleanroom Technology. Retrieved from [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach. (n.d.). IPS. Retrieved from [Link]

  • NIOSH safe handling of hazardous drugs guidelines becomes state law. (2012). Journal of Infusion Nursing. Retrieved from [Link]

  • Managing Exposures to Hazardous Drugs: Information for Healthcare Settings. (2023). NIOSH. Retrieved from [Link]

  • New NIOSH Expanded HD Safe Handling and PPE Guidance. (2023). Rpharmy. Retrieved from [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. (n.d.). OSHA. Retrieved from [Link]

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.